Carotegrast
Description
Properties
IUPAC Name |
(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24Cl2N4O5/c1-31(2)17-11-12-22-18(14-17)25(35)33(27(38)32(22)3)16-9-7-15(8-10-16)13-21(26(36)37)30-24(34)23-19(28)5-4-6-20(23)29/h4-12,14,21H,13H2,1-3H3,(H,30,34)(H,36,37)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKBOUPIOWUMTE-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)CC(C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C(=O)N(C1=O)C3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)C4=C(C=CC=C4Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24Cl2N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193188 | |
| Record name | Carotegrast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401904-75-4 | |
| Record name | Carotegrast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401904754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carotegrast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAROTEGRAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1HYC6SO3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Carotegrast: A Deep Dive into its Mechanism of Action in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carotegrast methyl, an orally administered small molecule, represents a significant advancement in the treatment of inflammatory bowel disease (IBD). As a prodrug, it is rapidly converted to its active metabolite, this compound (HCA2969), which functions as a potent and selective antagonist of α4-integrins. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, preclinical efficacy, and clinical trial outcomes in patients with ulcerative colitis. Through a comprehensive review of its pharmacology, this document provides a thorough understanding of how this compound modulates the inflammatory cascade in IBD, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and associated experimental workflows.
Introduction: The Role of Leukocyte Trafficking in IBD
Inflammatory bowel disease, encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. A key pathological feature of IBD is the excessive infiltration of leukocytes from the bloodstream into the intestinal mucosa. This process is mediated by the interaction of integrins, a family of cell adhesion receptors on the surface of leukocytes, with their corresponding ligands on vascular endothelial cells. The α4β1 and α4β7 integrins play a pivotal role in this leukocyte trafficking. Specifically, the interaction between α4β7 integrin on lymphocytes and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on the endothelial cells of the gut is a critical step for the recruitment of inflammatory cells to the intestinal tissue. This compound is designed to specifically interrupt this interaction, thereby offering a targeted therapeutic approach to mitigate intestinal inflammation.
Molecular Mechanism of Action of this compound
This compound methyl is an ester prodrug of this compound (HCA2969), its active metabolite.[1] this compound is a potent antagonist of the α4 integrin subunit, which is a component of both α4β1 and α4β7 integrins. By binding to the α4 subunit, this compound sterically hinders the interaction of these integrins with their respective ligands: Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1, and MAdCAM-1 for α4β7.[1] The inhibition of the α4β7/MAdCAM-1 interaction is particularly relevant for the treatment of IBD, as MAdCAM-1 is preferentially expressed on the vascular endothelium of the gastrointestinal tract, making this a gut-selective therapeutic target. By blocking this interaction, this compound effectively reduces the migration of inflammatory lymphocytes into the intestinal mucosa, leading to a reduction in local inflammation and tissue damage.
Quantitative Pharmacology
The inhibitory activity of this compound's active metabolite, HCA2969, has been quantified in vitro, demonstrating its high affinity and potency for both human α4β1 and α4β7 integrins.
| Parameter | Human α4β1 Integrin | Human α4β7 Integrin | Mouse α4β7 Integrin |
| Binding Affinity (KD) | 0.32 nM | 0.46 nM | 0.2 nM |
| Inhibitory Concentration (IC50) | 5.8 nM | 1.4 nM | Not Reported |
Data sourced from MedchemExpress.
Preclinical Evidence in a Murine Model of Colitis
The efficacy of this compound was evaluated in a well-established mouse model of colitis induced by the transfer of IL-10 deficient T-cells. This model recapitulates key features of human IBD, including T-cell-mediated intestinal inflammation.
Experimental Protocol: IL-10 Deficient T-Cell Transfer Colitis Model
-
Induction of Colitis: CD4+CD45RBhigh T-cells, which are known to induce colitis, are isolated from the spleens of wild-type mice.
-
Cell Transfer: These isolated T-cells are then adoptively transferred into immunodeficient recipient mice (e.g., SCID or Rag-/- mice).
-
Treatment Administration: this compound methyl (AJM300) is administered orally to the recipient mice, typically mixed in their diet, starting at the time of cell transfer. A control group receives a standard diet without the drug.
-
Disease Monitoring: Mice are monitored for clinical signs of colitis, including weight loss, stool consistency, and rectal bleeding.
-
Histopathological Analysis: After a defined period, typically several weeks, the colons of the mice are harvested for histopathological examination to assess the degree of inflammation, mucosal ulceration, and immune cell infiltration.
In this model, oral administration of this compound methyl dose-dependently prevented the development of colitis.[2] A significant reduction in colon weight, an indicator of inflammation, was observed, which correlated with a marked decrease in T-cell infiltration into the colonic lamina propria.[2] The maximum efficacy of this compound was comparable to that achieved with an anti-α4 integrin monoclonal antibody, demonstrating its potent anti-inflammatory effects in vivo.[2]
Clinical Efficacy in Ulcerative Colitis: Phase 3 Trial (NCT03531892)
A multicenter, randomized, double-blind, placebo-controlled Phase 3 study was conducted in Japan to evaluate the efficacy and safety of this compound methyl in patients with moderately active ulcerative colitis who had an inadequate response or intolerance to mesalazine.[3][4]
Study Design and Methods
-
Participants: Patients with a Mayo Clinic score of 6-10, an endoscopic subscore of ≥2, and a rectal bleeding subscore of ≥1.[3][4]
-
Intervention: Patients were randomized to receive either this compound methyl (960 mg) or a placebo, administered orally three times daily for 8 weeks.[4]
-
Primary Endpoint: The primary endpoint was the clinical response rate at week 8, defined as a reduction in the Mayo Clinic score of ≥30% and ≥3 points from baseline, with an accompanying decrease in the rectal bleeding subscore of ≥1 point or a rectal bleeding subscore of 0 or 1.[4]
-
Secondary Endpoints: Secondary endpoints included clinical remission, mucosal healing, and symptomatic remission at week 8.
Clinical Trial Results
The study demonstrated the statistically significant superiority of this compound methyl over placebo in inducing a clinical response in patients with moderately active ulcerative colitis.
| Endpoint | This compound Methyl (n=102) | Placebo (n=101) | p-value |
| Clinical Response at Week 8 | 45.1% | 20.8% | 0.00028 |
| Clinical Remission at Week 8 | 25.5% | 8.9% | 0.0019 |
| Mucosal Healing at Week 8 | 47.1% | 22.8% | 0.0002 |
| Symptomatic Remission at Week 8 | 37.3% | 15.8% | 0.0004 |
Data sourced from Matsuoka K, et al. Lancet Gastroenterol Hepatol. 2022.[3]
The safety profile of this compound methyl was comparable to that of the placebo, with the most common adverse event being nasopharyngitis.[3]
Pharmacokinetics and Pharmacodynamics
This compound methyl is a prodrug that is absorbed and then converted to its active metabolite, this compound. A study in healthy male subjects evaluated the effect of food on the pharmacokinetics of a single high dose of this compound methyl. Food consumption was found to reduce the systemic exposure to both this compound methyl and this compound. However, this reduction did not significantly impact the pharmacodynamic effect of the drug, as measured by the increase in peripheral lymphocyte counts, a surrogate marker of α4-integrin inhibition. A single dose of this compound methyl up to 960 mg was found to be safe and well-tolerated.
Conclusion
This compound represents a targeted, orally administered therapy for ulcerative colitis with a well-defined mechanism of action. By potently and selectively antagonizing α4-integrins, particularly the α4β7/MAdCAM-1 interaction crucial for gut-specific lymphocyte homing, this compound effectively mitigates the inflammatory cascade in the intestinal mucosa. Its efficacy has been demonstrated in robust preclinical models and confirmed in a pivotal Phase 3 clinical trial, offering a promising new therapeutic option for patients with moderately active ulcerative colitis. The favorable safety profile and oral route of administration further enhance its potential clinical utility in the management of IBD. Further research will continue to delineate its long-term efficacy and safety in a broader patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral treatment with a novel small molecule alpha 4 integrin antagonist, AJM300, prevents the development of experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AJM300 (this compound methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
Carotegrast: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carotegrast, and its orally bioavailable prodrug this compound methyl (formerly AJM300), represents a significant advancement in the treatment of ulcerative colitis. As a small molecule antagonist of α4-integrin, this compound offers a targeted therapeutic approach to mitigating the chronic inflammation characteristic of this debilitating disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound. Detailed methodologies for key preclinical and clinical experiments are presented, alongside visualizations of its signaling pathway and experimental workflows to facilitate a deeper understanding for research and development professionals.
Chemical Structure and Properties
This compound methyl is the methyl ester prodrug that is hydrolyzed in the liver by carboxylesterase 1 to its active metabolite, this compound.[1]
Chemical Structure
This compound methyl
-
IUPAC Name: methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate[2]
-
CAS Number: 401905-67-7[2]
-
Chemical Formula: C₂₈H₂₆Cl₂N₄O₅[2]
-
Molecular Weight: 569.44 g/mol [2]
This compound (Active Metabolite)
-
IUPAC Name: (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoic acid[3]
-
CAS Number: 401904-75-4[3]
-
Chemical Formula: C₂₇H₂₄Cl₂N₄O₅[3]
-
Molecular Weight: 555.41 g/mol [3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound methyl and its active metabolite, this compound.
| Property | This compound methyl | This compound (Active Metabolite) |
| Molecular Formula | C₂₈H₂₆Cl₂N₄O₅[2] | C₂₇H₂₄Cl₂N₄O₅[3] |
| Molecular Weight | 569.44 g/mol [2] | 555.41 g/mol [3] |
| Predicted logP | 4.1 - 4.73[4] | 4.6[3] |
| Predicted Water Solubility | 0.00165 mg/mL[4] | Not Available |
| pKa (Strongest Acidic) | 12.53 (Predicted)[4] | Not Available |
| pKa (Strongest Basic) | 3.2 (Predicted)[4] | Not Available |
| Solubility | DMSO: 100 mg/mL (175.61 mM)[5] In vivo formulation (suspended solution): 1.25 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4] | Not Available |
Pharmacological Properties and Mechanism of Action
This compound is a potent and selective antagonist of α4-integrins, specifically α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7.[6] These integrins are expressed on the surface of leukocytes and play a crucial role in their adhesion to the vascular endothelium and subsequent migration into inflamed tissues.[7]
The anti-inflammatory effect of this compound is exerted by blocking the interaction of α4β1 and α4β7 integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[1][8] VCAM-1 is expressed on activated endothelial cells in various tissues, while MAdCAM-1 is predominantly expressed on the endothelium of the gastrointestinal tract.[7] By inhibiting these interactions, this compound prevents the trafficking of inflammatory cells, such as T-lymphocytes, into the intestinal mucosa, thereby reducing inflammation.[9]
Signaling Pathway
The binding of α4-integrins to their ligands initiates downstream signaling cascades that are crucial for leukocyte adhesion, migration, and activation. By blocking this initial interaction, this compound effectively inhibits these downstream events. The following diagram illustrates the signaling pathway inhibited by this compound.
Preclinical and Clinical Development
This compound methyl has undergone extensive preclinical and clinical evaluation, leading to its approval in Japan for the treatment of moderately active ulcerative colitis in patients with an inadequate response to mesalazine.[10]
In Vitro Integrin Antagonist Activity
The inhibitory activity of this compound's active metabolite (HCA2969) against α4β1 and α4β7 integrins has been quantified in cell-based assays.
| Target Integrin | Cell Line | Assay Type | K D (nM) | IC₅₀ (nM) |
| Human α4β1 | Jurkat | Binding | 0.32 | 5.8 |
| Human α4β7 | RPMI-8866 | Binding | 0.46 | 1.4 |
| Mouse α4β7 | TK-1 | Binding | 0.2 | 26 |
Data from MedchemExpress[6]
A detailed, proprietary protocol for the specific assays used for this compound is not publicly available. However, a representative protocol for a competitive binding assay to determine IC₅₀ values for an α4-integrin antagonist would generally involve the following steps:
-
Cell Culture: Jurkat (for α4β1) and RPMI-8866 (for α4β7) cells, which endogenously express these integrins, are cultured under standard conditions.
-
Ligand Labeling: A known ligand for the integrin (e.g., a fluorescently labeled fragment of VCAM-1 or MAdCAM-1) is prepared.
-
Competitive Binding: The cells are incubated with the labeled ligand in the presence of varying concentrations of the test compound (this compound).
-
Washing: Unbound ligand is removed by washing the cells.
-
Detection: The amount of bound labeled ligand is quantified using a suitable method, such as flow cytometry or a fluorescence plate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of labeled ligand binding against the concentration of the test compound.
The following diagram outlines the workflow for a typical in vitro integrin binding assay.
In Vivo Efficacy in an Animal Model of Colitis
This compound methyl has demonstrated efficacy in a mouse model of colitis induced by the adoptive transfer of IL-10 deficient CD4⁺ T cells.[1] Oral administration of this compound methyl prevented the development of colitis in this model.[1]
This model is widely used to study T-cell-mediated intestinal inflammation. A detailed protocol is described in the literature.[3][9][11]
-
Donor Mice: Spleens are harvested from donor mice (e.g., C57BL/6).[9]
-
T-cell Isolation: CD4⁺ T-cells are isolated from the splenocytes, often using magnetic-activated cell sorting (MACS).
-
T-cell Sorting: The CD4⁺ T-cell population is further sorted by fluorescence-activated cell sorting (FACS) into CD45RBhigh (naïve T-cells) and CD45RBlow (memory/regulatory T-cells) populations.[9]
-
Cell Transfer: A specific number of CD4⁺CD45RBhigh T-cells (e.g., 4 x 10⁵ cells) are injected intraperitoneally into immunodeficient recipient mice (e.g., Rag1⁻/⁻).[9]
-
Disease Induction and Treatment: The recipient mice develop colitis over several weeks. This compound methyl is administered orally, typically mixed in the diet, to the treatment group.
-
Assessment of Colitis: Disease progression is monitored by body weight, stool consistency, and the presence of blood. At the end of the study, colons are collected for histological analysis to assess inflammation, and cytokine levels in colonic tissue can be measured.
The following diagram illustrates the workflow for the adoptive T-cell transfer model of colitis.
Clinical Trials
This compound methyl has been evaluated in Phase 3 clinical trials for the treatment of moderately active ulcerative colitis. A key study was a multicenter, randomized, double-blind, placebo-controlled trial conducted in Japan (NCT03531892).[12]
-
Patient Population: Patients with moderately active ulcerative colitis (Mayo Clinic score of 6-10) who had an inadequate response or intolerance to mesalazine.[12]
-
Intervention: this compound methyl (960 mg) or placebo administered orally three times daily for 8 weeks.[12]
-
Primary Endpoint: The proportion of patients with a clinical response at week 8.[12]
-
Results: The study met its primary endpoint, demonstrating a statistically significant improvement in the clinical response rate for the this compound methyl group compared to the placebo group.[13]
Pharmacokinetics and Pharmacodynamics
-
Prodrug Metabolism: this compound methyl is a prodrug that is converted to its active form, this compound, in the liver.[10]
-
Effect of Food: The systemic exposure to both this compound methyl and this compound is reduced when administered with food. However, this did not significantly impact the pharmacodynamic effect on peripheral lymphocyte counts.[14][15]
-
Pharmacodynamics: Administration of this compound methyl leads to a temporary, dose-dependent increase in peripheral lymphocyte counts, which is a biomarker of α4-integrin antagonist activity.[14] This is due to the inhibition of lymphocyte trafficking from the bloodstream into tissues.
Conclusion
This compound is a novel, orally administered small molecule α4-integrin antagonist with a well-defined mechanism of action. Its efficacy in treating ulcerative colitis has been demonstrated in both preclinical models and clinical trials. This technical guide has provided an in-depth overview of its chemical and pharmacological properties, along with detailed methodologies for key experiments, to support further research and development in the field of inflammatory bowel disease therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade. | Semantic Scholar [semanticscholar.org]
- 3. Video: Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [app.jove.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound methyl | Integrin | TargetMol [targetmol.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Alpha 4 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 10. This compound methyl - Wikipedia [en.wikipedia.org]
- 11. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Methyl: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of α4β7 Blockade on Intestinal Lymphocyte Subsets and Lymphoid Tissue Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blockade of α4 Integrin Signaling Ameliorates the Metabolic Consequences of High-Fat Diet–Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aberrant activation of integrin α4β7 suppresses lymphocyte migration to the gut - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of α4β1 and α4β7 Integrins by Carotegrast
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carotegrast, a novel small-molecule antagonist, represents a significant advancement in the oral treatment of inflammatory conditions, particularly ulcerative colitis. Its mechanism of action is centered on the dual inhibition of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins, key mediators of leukocyte trafficking to sites of inflammation. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the efficacy of this compound, detailed experimental methodologies for its evaluation, and a visual representation of the associated signaling pathways.
Introduction
Integrins are a family of heterodimeric transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions, playing a crucial role in immune cell trafficking and activation.[1] The α4 integrin subunit can pair with either the β1 or β7 subunit to form α4β1 and α4β7 integrins, respectively.[1]
-
α4β1 (VLA-4) is expressed on various leukocytes, including lymphocytes, monocytes, and eosinophils. It primarily interacts with Vascular Cell Adhesion Molecule-1 (VCAM-1) on inflamed endothelial cells, mediating leukocyte recruitment to various tissues.[2][3]
-
α4β7 is predominantly expressed on gut-honing lymphocytes and interacts with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is selectively expressed on the endothelium of the gastrointestinal tract.[2][4] This interaction is a key driver of lymphocyte trafficking to the gut-associated lymphoid tissue (GALT).[5]
Dysregulated leukocyte trafficking mediated by these integrins is a hallmark of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease.[6] this compound methyl (formerly known as AJM300) is an orally administered prodrug that is rapidly converted to its active metabolite, this compound (HCA2969), a potent dual inhibitor of both α4β1 and α4β7 integrins.[7][8][9] By blocking the interaction of these integrins with their respective ligands, this compound effectively reduces the infiltration of inflammatory cells into the intestinal mucosa.[10] this compound methyl has received its first approval in Japan for the treatment of moderate ulcerative colitis.[7][8]
Quantitative Data on this compound Activity
The inhibitory activity of this compound's active metabolite, HCA2969, has been quantified in various in vitro assays. The following tables summarize the key binding affinity and potency data.
Table 1: Binding Affinity (KD) of HCA2969
| Integrin Target | Species | KD (nM) | Cell Line |
| α4β1 | Human | 0.32 | Jurkat |
| α4β7 | Human | 0.46 | RPMI-8866 |
| α4β7 | Mouse | 0.2 | TK-1 |
Data sourced from MedchemExpress.[7]
Table 2: Inhibitory Potency (IC50) of HCA2969
| Assay | Ligand | IC50 (nM) | Cell Line |
| α4β1 Inhibition | VCAM-1 | 5.8 | Jurkat |
| α4β7 Inhibition | MAdCAM-1 | 1.4 | RPMI-8866 |
| Mouse α4β7 Inhibition | MAdCAM-1 | 26 | TK-1 |
Data sourced from MedchemExpress.[7]
Table 3: Summary of Phase 3 Clinical Trial Efficacy for this compound Methyl in Moderately Active Ulcerative colitis
| Endpoint | This compound Methyl (960 mg TID) | Placebo | Odds Ratio (95% CI) | p-value |
| Clinical Response at Week 8 | 45% (46/102) | 21% (21/101) | 3.30 (1.73-6.29) | 0.00028 |
| Symptomatic Remission at Week 8 | 31% | 15% | - | <0.01 |
| Endoscopic Improvement at Week 8 | 41% | 21% | - | <0.01 |
| Endoscopic Remission at Week 8 | 25% | 11% | - | <0.05 |
Data from a multicentre, randomised, double-blind, placebo-controlled, phase 3 study.[11]
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
Cell Adhesion Assay
This assay is fundamental for assessing the ability of a compound to inhibit the interaction between integrin-expressing cells and their immobilized ligands.
Objective: To quantify the inhibition of α4β1/VCAM-1 and α4β7/MAdCAM-1 mediated cell adhesion by this compound.
Materials:
-
Cell Lines:
-
Jurkat cells (expressing α4β1 integrin)
-
RPMI-8866 cells (expressing α4β7 integrin)
-
-
Ligands:
-
Recombinant human VCAM-1/Fc chimera
-
Recombinant human MAdCAM-1/Fc chimera
-
-
Assay Plates: 96-well, flat-bottom, tissue culture-treated plates
-
Blocking Buffer: 1% BSA in PBS
-
Wash Buffer: PBS
-
Cell Labeling Dye: Calcein-AM
-
Test Compound: this compound (HCA2969)
-
Plate Reader: Fluorescence plate reader
Protocol:
-
Plate Coating: a. Coat the wells of a 96-well plate with VCAM-1/Fc or MAdCAM-1/Fc at a concentration of 2 µg/mL in PBS overnight at 4°C. b. The following day, wash the wells three times with PBS. c. Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C. d. Wash the wells three times with PBS before use.
-
Cell Preparation: a. Culture Jurkat and RPMI-8866 cells to the desired density. b. Label the cells with Calcein-AM (2 µM) for 30 minutes at 37°C. c. Wash the cells twice with serum-free media to remove excess dye. d. Resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
Inhibition Assay: a. Prepare serial dilutions of this compound in serum-free media. b. In a separate plate, pre-incubate the labeled cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C. c. Add 100 µL of the cell/compound mixture to each ligand-coated well. d. Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Quantification: a. Gently wash the wells three to four times with PBS to remove non-adherent cells. b. Add 100 µL of PBS to each well. c. Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. b. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Flow Cytometry for Integrin Expression
Flow cytometry is used to quantify the expression of α4β1 and α4β7 integrins on the surface of leukocytes.
Objective: To measure the surface expression levels of α4β1 and α4β7 integrins on primary human lymphocytes.
Materials:
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
Antibodies:
-
FITC-conjugated anti-human CD49d (α4 subunit)
-
PE-conjugated anti-human Integrin β1 (CD29)
-
APC-conjugated anti-human Integrin β7
-
PerCP-conjugated anti-human CD3
-
Appropriate isotype control antibodies
-
-
Staining Buffer: PBS with 2% FBS and 0.05% sodium azide
-
Flow Cytometer
Protocol:
-
Cell Preparation: a. Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. b. Wash the cells twice with PBS. c. Resuspend the cells in staining buffer at a concentration of 1 x 10^7 cells/mL.
-
Antibody Staining: a. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes. b. Add the primary antibodies (anti-CD3, anti-CD49d, anti-β1, anti-β7) or their corresponding isotype controls at pre-titrated optimal concentrations. c. Incubate the tubes for 30 minutes at 4°C in the dark. d. Wash the cells twice with 2 mL of staining buffer. e. Resuspend the cells in 500 µL of staining buffer.
-
Data Acquisition: a. Acquire the data on a flow cytometer, collecting at least 50,000 events in the lymphocyte gate. b. Use appropriate compensation controls to correct for spectral overlap between the fluorochromes.
-
Data Analysis: a. Gate on the CD3+ T lymphocyte population. b. Within the T cell gate, analyze the expression of α4β1 (CD49d+CD29+) and α4β7 (CD49d+β7+). c. Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each integrin heterodimer.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by this compound and a typical experimental workflow for its evaluation.
α4β1 and α4β7 Integrin Signaling and Inhibition by this compound
Caption: Signaling cascade initiated by α4β1 and α4β7 integrin engagement and its inhibition by this compound.
Experimental Workflow for In Vitro Evaluation of this compound
References
- 1. Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the molecular mechanisms of anti-trafficking therapies and their clinical relevance in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Food Effect on a Single High Dose of this compound Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrin antagonists as potential therapeutic options for the treatment of Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Oral treatment with a novel small molecule alpha 4 integrin antagonist, AJM300, prevents the development of experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Methyl: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Carotegrast prodrug activation and metabolism
An in-depth guide to the prodrug activation, metabolism, and mechanism of action of Carotegrast, an oral α4-integrin antagonist for the treatment of ulcerative colitis.
Introduction
This compound methyl (formerly known as AJM300) is a novel, orally administered small-molecule antagonist of α4-integrin.[1][2] It is approved in Japan for inducing remission in patients with moderately active ulcerative colitis (UC) who have had an inadequate response to conventional therapies.[1][3] As an ester prodrug, this compound methyl is designed to be hydrolyzed into its active metabolite, this compound, which exerts a potent anti-inflammatory effect.[2][4] This document provides a detailed technical overview of the activation, metabolism, and pharmacokinetic profile of this compound methyl, intended for researchers and drug development professionals.
Prodrug Activation and Metabolism
This compound methyl is an esterified prodrug that enables oral administration.[5] Upon oral ingestion and absorption, it undergoes rapid and extensive conversion to its active carboxylic acid form, this compound.
Primary Activation Pathway
The primary activation mechanism is the hydrolysis of the methyl ester group of this compound methyl to form the active metabolite, this compound. This biotransformation is catalyzed predominantly by carboxylesterase 1 (CES1) , an enzyme highly expressed in the liver.[4] The systemic exposure to the active metabolite, this compound, is significantly higher than that of the parent prodrug, indicating efficient conversion.[5]
Further Metabolism and Drug Interactions
The active metabolite, this compound, is subject to further metabolism. While specific metabolites are not detailed in the provided literature, their exposure is known to increase with the co-administration of certain drugs.[4][6]
-
CYP3A4 Inhibition : Clinical studies have classified this compound methyl as a moderate inhibitor of Cytochrome P450 3A4 (CYP3A4). This suggests a potential for drug-drug interactions, possibly enhancing the effects of other drugs that are metabolized by this enzyme.[1][2]
-
OATP Transporter Involvement : Co-administration of this compound methyl with rifampicin, a potent inhibitor of Organic Anion-Transporting Polypeptides (OATPs), significantly increases the plasma concentration of this compound.[4][6] This indicates that OATP1B1 and/or OATP1B3 transporters play a role in the hepatic uptake and disposition of this compound.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound methyl and its active metabolite have been evaluated in several clinical studies involving healthy volunteers and patients with ulcerative colitis.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of this compound Methyl and this compound
| Parameter | This compound Methyl (Prodrug) | This compound (Active Metabolite) | Source |
|---|---|---|---|
| Systemic Exposure Ratio | 1x | 4.6 to 7.8-fold higher than prodrug | [5] |
| Terminal Elimination Half-life (t½) | Approx. 8.0 - 20.2 hours | Approx. 10.0 - 15.6 hours |[4] |
Table 2: Effect of Food on Systemic Exposure (Single 960 mg Dose)
| Analyte | Parameter | Reduction in Exposure (Fed vs. Fasted) | Source |
|---|---|---|---|
| This compound Methyl | AUClast | 21% – 57% | [5][7] |
| This compound | AUClast | 5% – 29% |[5][7] |
AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Table 3: Effect of Rifampicin Co-administration on this compound (Single 960 mg Dose)
| Parameter | Geometric Mean Ratio (With/Without Rifampicin) | 90% Confidence Interval | Source |
|---|---|---|---|
| Cmax | 4.78 | 3.64 – 6.29 | [6] |
| AUC0-t | 5.59 | 4.60 – 6.79 |[6] |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to time t.
Mechanism of Action
The therapeutic effect of this compound is derived from its antagonism of α4-integrins.
This compound exerts its anti-inflammatory effect by blocking the interaction between α4-integrins on the surface of leukocytes (such as lymphocytes) and their corresponding vascular adhesion molecules on endothelial cells.[8][9]
-
α4β1-VCAM-1 Blockade : It inhibits the binding of α4β1 integrin to Vascular Cell Adhesion Molecule-1 (VCAM-1).[2]
-
α4β7-MAdCAM-1 Blockade : It inhibits the binding of α4β7 integrin to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is crucial for gut-specific leukocyte homing.[2][10]
By blocking these interactions, this compound prevents the migration and infiltration of inflammatory cells from the bloodstream into the intestinal tissue, thereby reducing the inflammation characteristic of ulcerative colitis.[9][10]
Experimental Protocols
The pharmacokinetic and safety data for this compound methyl have been established through rigorous clinical trials. A representative study design is the randomized, crossover study used to assess drug-drug interactions and food effects.[6][7]
-
Study Design : A randomized, 2x2 crossover study.[6]
-
Participants : Healthy adult subjects.[6]
-
Dosing : Subjects receive a single dose of this compound methyl (e.g., 960 mg) alone in one period and with a co-administered drug (e.g., rifampicin 600 mg) or under fed conditions in the other period.[6][7]
-
Washout Period : A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the previous period.[4]
-
Pharmacokinetic Analysis : Blood samples are collected at predetermined time points after dosing to measure the plasma concentrations of this compound methyl and this compound. Key parameters like Cmax and AUC are calculated using non-compartmental methods.[5]
-
Safety Monitoring : Adverse events (AEs) are monitored throughout the study to assess safety and tolerability.[6]
Conclusion
This compound methyl is an orally available prodrug that is efficiently converted to its active metabolite, this compound, primarily by CES1-mediated hydrolysis. This compound acts as a potent α4-integrin antagonist, preventing leukocyte infiltration into the gut. Its pharmacokinetic profile is influenced by food and co-administration with OATP inhibitors. A thorough understanding of its activation and metabolic pathways is critical for its safe and effective use in the treatment of ulcerative colitis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of this compound methyl in active ulcerative colitis: a real-world prospective cohort study [irjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Food Effect on a Single High Dose of this compound Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of rifampicin on the pharmacokinetics and safety of this compound methyl in healthy subjects: A randomized 2 × 2 crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Food Effect on a Single High Dose of this compound Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Pharmacological and Clinical data of oral alpha 4 integrin antagonist, this compound methyl, CAROGRA®] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 10. What is the mechanism of this compound methyl? [synapse.patsnap.com]
Preclinical Profile of Carotegrast Methyl: An In-depth Technical Guide
Introduction
Carotegrast methyl (formerly known as AJM300) is an orally bioavailable small molecule antagonist of α4-integrin. It is a prodrug that is rapidly converted in the liver to its active metabolite, this compound (HCA2969), which is responsible for the therapeutic effect. This compound methyl is being developed for the treatment of inflammatory bowel diseases (IBD), such as ulcerative colitis. This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the mechanism of action, pharmacodynamics, and initial safety profile of this compound methyl, providing a foundation for its clinical development.
Mechanism of Action
This compound methyl exerts its anti-inflammatory effects by targeting the migration of lymphocytes into inflamed tissues.[1] Its active metabolite, this compound, is a potent and selective antagonist of α4-integrins, specifically α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7.[2] These integrins are expressed on the surface of lymphocytes and play a crucial role in their adhesion to and transmigration across the vascular endothelium into sites of inflammation.
In the context of inflammatory bowel disease, the interaction between α4β7 integrin on lymphocytes and its ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is primarily expressed on endothelial cells in the gastrointestinal tract, is a key step in the recruitment of inflammatory cells to the gut.[3] The α4β1 integrin interacts with Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on activated endothelial cells in various tissues, including the gut. By blocking these interactions, this compound inhibits the trafficking of pathogenic lymphocytes into the intestinal mucosa, thereby reducing inflammation.[3]
Data Presentation
In Vitro Binding Affinity and Potency
The binding affinity and inhibitory potency of this compound's active metabolite, HCA2969, were assessed using various cell lines. The data demonstrates a high affinity and potent antagonism for both human and mouse α4 integrins.
| Target | Species | Cell Line | Parameter | Value | Reference |
| α4β1 Integrin | Human | Jurkat | KD | 0.32 nM | [2] |
| IC50 | 5.8 nM | [2] | |||
| α4β7 Integrin | Human | RPMI-8866 | KD | 0.46 nM | [2] |
| IC50 | 1.4 nM | [2] | |||
| α4β7 Integrin | Mouse | TK-1 | KD | 0.2 nM | [2] |
| IC50 | 26 nM | [2] |
In Vivo Pharmacodynamics in Mice
Oral administration of this compound methyl in mice demonstrated a dose-dependent effect on lymphocyte trafficking.
| Study | Animal Model | Dosing | Key Findings | Reference |
| Lymphocyte Homing | BALB/c mice | Single oral doses of 0.3, 3, and 30 mg/kg | Dose-dependent inhibition of lymphocyte homing to Peyer's patches. | [2] |
| Peripheral Lymphocyte Count | BALB/c mice | Single oral doses of 0.3, 3, and 30 mg/kg | Dose-dependent increase in peripheral lymphocyte counts. | [2] |
Efficacy in a Mouse Model of Colitis
This compound methyl demonstrated significant efficacy in a preclinical model of colitis.
| Study | Animal Model | Treatment | Key Findings | Reference |
| IL-10 Deficient T-cell Transfer Colitis | SCID mice | 0.03-1% this compound methyl in diet for 15 days | Dose-dependent prevention of colitis development, including reduced colon weight and T-cell infiltration. |
Experimental Protocols
In Vitro Binding Assays
Objective: To determine the binding affinity (KD) and inhibitory concentration (IC50) of HCA2969 for α4β1 and α4β7 integrins.
Cell Lines:
-
Jurkat cells: Expressing human α4β1 integrin.[2]
-
RPMI-8866 cells: Expressing human α4β7 integrin.[2]
-
TK-1 cells: Murine T-cell lymphoma line expressing mouse α4β7 integrin.[2]
General Protocol:
-
Cell Preparation: Cells are cultured under standard conditions and harvested.
-
Ligand Binding: A fluorescently or radioactively labeled ligand for the respective integrin (e.g., VCAM-1 for α4β1, MAdCAM-1 for α4β7) is incubated with the cells in the presence of varying concentrations of HCA2969.
-
Incubation: The cell-ligand mixture is incubated to allow binding to reach equilibrium.
-
Washing: Unbound ligand is removed by washing the cells.
-
Detection: The amount of bound ligand is quantified using flow cytometry or scintillation counting.
-
Data Analysis: KD and IC50 values are calculated from the binding data using appropriate pharmacological models. A more detailed, generalized protocol for integrin binding assays often involves coating plates with the integrin ligand, adding the integrin-expressing cells, and then detecting cell adhesion.
Mouse Model of Colitis
Objective: To evaluate the in vivo efficacy of this compound methyl in a relevant animal model of colitis.
Animal Model:
-
IL-10 Deficient T-cell Transfer Model: This is a widely used model that recapitulates key features of human IBD. It involves the transfer of CD4+CD45RBhigh T-cells from IL-10 deficient mice into immunodeficient SCID (Severe Combined Immunodeficiency) mice. This leads to the development of a progressive, chronic colitis.
Experimental Protocol:
-
T-cell Isolation: CD4+ T-cells are isolated from the spleens of IL-10 deficient mice.
-
T-cell Transfer: The isolated T-cells are adoptively transferred into SCID mice.
-
Treatment: Mice are administered this compound methyl orally, typically mixed in their diet at concentrations ranging from 0.03% to 1%, for a specified period (e.g., 15 days). A control group receives a standard diet.
-
Monitoring: Animals are monitored for clinical signs of colitis, such as weight loss and stool consistency.
-
Endpoint Analysis: At the end of the study, various parameters are assessed, including:
-
Colon weight/length ratio: An indicator of inflammation and edema.
-
Histological scoring: Microscopic evaluation of colon sections for inflammation, ulceration, and architectural changes.
-
Immunohistochemistry: Staining for immune cell markers (e.g., CD3+ for T-cells) to quantify immune cell infiltration into the colon.
-
Cytokine analysis: Measurement of pro-inflammatory cytokine levels (e.g., IFN-γ, TNF-α) in colon tissue homogenates.
-
Preclinical Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic and toxicology data for this compound methyl in animal models are not extensively available in the public domain. However, clinical studies in healthy male subjects have provided some insights. A study investigating the effect of food on a single high dose of this compound methyl showed that food reduced the systemic exposure of both this compound methyl and its active metabolite, this compound.[4] Another clinical study on drug-drug interactions revealed that co-administration with rifampicin, a potent inhibitor of organic anion transporter polypeptides, significantly increased the exposure to this compound.
Comprehensive non-clinical toxicology studies, including single-dose and repeated-dose toxicity studies in various animal species, genotoxicity, carcinogenicity, and reproductive toxicity studies, are standard requirements for drug development. While the results of these studies for this compound methyl are not publicly detailed, the progression to and approval for clinical use in Japan suggests a favorable safety profile was established in these preclinical evaluations.[3]
Conclusion
The preclinical data for this compound methyl strongly support its mechanism of action as a selective α4-integrin antagonist. In vitro studies have demonstrated the high binding affinity and potent inhibitory activity of its active metabolite, this compound, against both α4β1 and α4β7 integrins. In vivo studies in a validated mouse model of colitis have shown significant efficacy in preventing the development of intestinal inflammation. The pharmacodynamic effects of this compound methyl, characterized by an increase in peripheral lymphocyte counts, are consistent with its mechanism of action. While detailed preclinical pharmacokinetic and toxicology data in animals are limited in publicly accessible literature, the successful clinical development and approval in Japan indicate that a thorough preclinical safety and pharmacokinetic assessment was completed and deemed acceptable by regulatory authorities. This body of preclinical work has been instrumental in establishing the scientific rationale for the clinical investigation of this compound methyl as a novel oral therapy for ulcerative colitis.
References
- 1. Real-world effectiveness and safety of this compound methyl in patients with ulcerative colitis: a multicenter retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Real-World Effectiveness and Safety of this compound Methyl in Japanese Patients with Moderately Active Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Food Effect on a Single High Dose of this compound Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of carotegrast methyl
An In-Depth Technical Guide to the Pharmacological Profile of Carotegrast Methyl
Introduction
This compound methyl, also known as AJM300 and marketed under the trade name Carogra®, is a first-in-class, orally administered small-molecule antagonist of α4-integrin.[1][2] It is approved in Japan for the induction of remission in patients with moderately active ulcerative colitis (UC) who have had an inadequate response to mesalazine.[3][4] this compound methyl is a prodrug, designed to enhance oral bioavailability, which is rapidly converted to its pharmacologically active metabolite, this compound.[4][5] This document provides a comprehensive overview of the pharmacological properties, mechanism of action, pharmacokinetics, pharmacodynamics, and clinical profile of this compound methyl, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound methyl's therapeutic effect is derived from the targeted action of its active metabolite, this compound (also referred to as HCA2969 in preclinical studies), on leukocyte trafficking.[6][7]
2.1 Prodrug Conversion Following oral administration, this compound methyl, an ester prodrug, is absorbed and subsequently hydrolyzed by the enzyme carboxylesterase 1, primarily in the liver, to form the active carboxylic acid metabolite, this compound.[4][5] This conversion is essential for its pharmacological activity, as the parent compound has limited pharmacological action.[5]
2.2 Target Inhibition The active metabolite, this compound, is a potent and selective antagonist of α4-integrin.[6] Integrins are heterodimeric proteins on the surface of leukocytes that mediate cell adhesion and migration.[8] this compound specifically targets two α4-integrin heterodimers:
-
α4β1 (Very Late Antigen-4, VLA-4): This integrin binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on the vascular endothelium.[2][3]
-
α4β7: This integrin is crucial for gut-specific leukocyte homing and binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is preferentially expressed on the vascular endothelium of the gastrointestinal tract.[2][8]
In inflammatory bowel diseases like ulcerative colitis, the expression of VCAM-1 and MAdCAM-1 is upregulated in the inflamed intestinal mucosa, promoting the recruitment of pathogenic leukocytes.[2][8] By blocking the interaction of α4β1 with VCAM-1 and α4β7 with MAdCAM-1, this compound inhibits the adhesion and subsequent extravasation of inflammatory cells (such as lymphocytes) from the bloodstream into the inflamed intestinal tissue.[1][9] This targeted interruption of leukocyte trafficking reduces the inflammatory infiltrate in the colon, thereby ameliorating inflammation and allowing for mucosal healing.[8][10]
Pharmacological Data
3.1 Pharmacodynamics The pharmacodynamic activity of this compound methyl is primarily assessed through its in vitro binding and inhibitory potency and its in vivo effects on lymphocyte trafficking.
In Vitro Activity The active metabolite, this compound (HCA2969), demonstrates high-affinity binding and potent antagonism of both human and mouse α4 integrins.[6][11]
Table 1: In Vitro Potency of this compound (HCA2969)
| Target Integrin | Species | Assay Cell Line | Binding Affinity (KD, nM) | Functional Inhibition (IC50, nM) |
|---|---|---|---|---|
| α4β1 | Human | Jurkat | 0.32 | 5.8 |
| α4β7 | Human | RPMI-8866 | 0.46 | 1.4 |
| α4β7 | Mouse | TK-1 | 0.2 | 26 |
(Data sourced from MedchemExpress and GlpBio)[6][11][12]
In Vivo Pharmacodynamics In preclinical studies using mice, oral administration of this compound methyl led to a dose-dependent inhibition of lymphocyte homing to Peyer's patches and a corresponding transient increase in peripheral lymphocyte counts.[6][13] This increase in circulating lymphocytes is a pharmacodynamic marker of α4-integrin antagonism, reflecting the prevention of leukocyte egress from the bloodstream into tissues.[14] In healthy human subjects, a single 960 mg dose of this compound methyl resulted in a significant increase in lymphocyte count (mean, 50.58%), which was sustained over a 24-hour period.[14]
3.2 Pharmacokinetics this compound methyl is an orally administered prodrug that is converted to its active metabolite.
Table 2: Summary of Pharmacokinetic Properties
| Parameter | Description |
|---|---|
| Absorption | Orally absorbed. Food reduces the systemic exposure (AUClast) of this compound methyl by 21–57% and the active metabolite this compound by 5–29%. However, this reduction had no significant effect on the pharmacodynamic marker (lymphocyte count) at a 960 mg dose.[5] |
| Metabolism | This compound methyl is a prodrug hydrolyzed to the active metabolite, this compound, by carboxylesterase 1 in the liver.[4][5] this compound methyl is also a moderate inhibitor of CYP3A4.[15] |
| Elimination | The terminal elimination half-life (t1/2) in healthy adults after a 960 mg dose is approximately 8.0-20.2 hours for this compound methyl and 10.0-15.6 hours for this compound.[16] |
| Drug Interactions | Co-administration with rifampicin (a potent OATP inhibitor) significantly increases the exposure of this compound (Cmax increased 4.78-fold, AUC0-t increased 5.59-fold), indicating a potential for interaction with OATP-inhibiting drugs.[17] |
Clinical Efficacy and Safety
4.1 Clinical Efficacy in Ulcerative Colitis The efficacy of this compound methyl for inducing remission in moderately active ulcerative colitis has been demonstrated in randomized controlled trials.
Table 3: Key Phase 3 Clinical Trial Efficacy Results (AJM300/CT3 Study)
| Endpoint (at Week 8) | This compound Methyl (960 mg TID, n=102) | Placebo (n=101) | Odds Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Clinical Response * | 45% (46/102) | 21% (21/101) | 3.30 (1.73 - 6.29) | 0.00028 |
(Data sourced from Matsuoka K, et al., 2022)[3][18] *Clinical response defined as a reduction in Mayo Clinic score of ≥30% and ≥3 points, a reduction in rectal bleeding subscore of ≥1 or a score of ≤1, and an endoscopic subscore of ≤1.[3]
Real-world prospective cohort studies have supported these findings, with 45% of patients achieving clinical remission and 22% achieving endoscopic remission by week 8.[19][20]
4.2 Safety and Tolerability this compound methyl is generally well-tolerated.[1][3]
-
Common Adverse Events: In the Phase 3 trial, the incidence of adverse events was similar between the this compound methyl (38%) and placebo (39%) groups.[18] The most common adverse events reported included nasopharyngitis, headache, and nausea.[2] Most events were mild to moderate in severity.[1]
-
Progressive Multifocal Leukoencephalopathy (PML): Antagonism of α4-integrin by the antibody natalizumab is associated with a risk of PML, a rare brain infection.[3] To mitigate this potential risk, the clinical development of this compound methyl has focused on its use as a short-term induction therapy.[3][7] No cases of PML were reported in the clinical trials.[3][21]
Experimental Protocols
5.1 In Vitro Cell Adhesion Assay (Protocol Synopsis) This assay is used to determine the functional inhibitory concentration (IC50) of this compound.
-
Plate Coating: 96-well plates are coated with recombinant human MAdCAM-1 or VCAM-1 and incubated overnight. Plates are then washed and blocked to prevent non-specific binding.
-
Cell Preparation: A human lymphocyte cell line expressing the target integrin (e.g., RPMI-8866 for α4β7) is labeled with a fluorescent dye (e.g., Calcein-AM).
-
Inhibition: Labeled cells are pre-incubated with varying concentrations of the test compound (this compound) for 30 minutes.
-
Adhesion: The cell/compound mixture is added to the coated plates and incubated for 30-60 minutes to allow for cell adhesion.
-
Wash and Read: Non-adherent cells are removed by washing. The fluorescence of the remaining adherent cells is quantified using a plate reader.
-
Data Analysis: The fluorescence signal is plotted against the compound concentration, and the IC50 value is calculated using a four-parameter logistic curve fit.
5.2 IL-10 Deficient T-Cell Transfer Colitis Model (Protocol Synopsis) This is a standard preclinical model to evaluate the efficacy of therapeutic agents for IBD.
-
Cell Isolation: CD4+ T-cells are isolated from the spleens of wild-type donor mice. The naive T-cell subset (CD4+CD45RBhigh) is further purified using fluorescence-activated cell sorting (FACS).
-
Cell Transfer: A suspension of purified naive T-cells is injected intraperitoneally into immunodeficient recipient mice (e.g., SCID or Rag1-/-).
-
Drug Administration: Beginning at the time of cell transfer, recipient mice are fed a diet containing this compound methyl (e.g., 0.03% to 1% w/w) or a control diet.
-
Monitoring: Mice are monitored weekly for body weight changes and clinical signs of colitis (e.g., wasting, diarrhea).
-
Endpoint Analysis: After a predefined period (e.g., 15 days), mice are euthanized. The colon is excised, weighed, and processed for histological analysis to assess inflammation, epithelial cell hyperplasia, and inflammatory cell infiltration.
-
Outcome Measures: The primary outcomes are a reduction in colon weight and improvement in the histological score in the drug-treated group compared to the control group.[12][13]
Conclusion
This compound methyl represents a significant development in the management of ulcerative colitis, offering an oral, small-molecule therapeutic option. Its targeted mechanism of action, which selectively inhibits the trafficking of inflammatory leukocytes to the gut, has been validated through a robust preclinical and clinical development program. The active metabolite, this compound, is a potent dual antagonist of α4β1 and α4β7 integrins. Clinical studies have confirmed its efficacy in inducing a clinical response in patients with moderately active UC, coupled with a favorable safety profile for short-term use. The comprehensive pharmacological data underscores its potential as a valuable induction therapy in the clinical armamentarium for inflammatory bowel disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Results of Phase III Clinical Study of AJM300 (Nonproprietary Name: this compound Methyl) for Treatment of Ulcerative Colitis Conducted in Japan (AJM300/CT3 Study) - Primary Endpoint Achieved - | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 3. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 4. This compound methyl - Wikipedia [en.wikipedia.org]
- 5. Food Effect on a Single High Dose of this compound Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound methyl? [synapse.patsnap.com]
- 9. This compound Methyl: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is this compound methyl used for? [synapse.patsnap.com]
- 11. glpbio.com [glpbio.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. AJM300, a novel oral antagonist of α4‐integrin, sustains an increase in circulating lymphocytes: A randomised controlled trial in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Effects of rifampicin on the pharmacokinetics and safety of this compound methyl in healthy subjects: A randomized 2 × 2 crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AJM300 (this compound methyl), an oral antagonist of α4-integrin, as induction therapy for patients... : Falk Foundation [falkfoundation.org]
- 19. Efficacy and safety of this compound methyl in active ulcerative colitis: a real-world prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of this compound methyl in active ulcerative colitis: a real-world prospective cohort study [irjournal.org]
- 21. Real-World Effectiveness and Safety of this compound Methyl in Japanese Patients with Moderately Active Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Carotegrast (AJM300) Dosage for In Vivo Ulcerative Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl, also known as AJM300, is an orally available small molecule antagonist of α4-integrin. Its active metabolite selectively targets the α4β1 and α4β7 integrins, which play a crucial role in the trafficking and infiltration of lymphocytes into the gastrointestinal tract. By blocking the interaction between these integrins on the surface of lymphocytes and their corresponding endothelial adhesion molecules, vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1), this compound effectively reduces inflammation in the colon. This targeted mechanism of action makes it a promising therapeutic agent for ulcerative colitis. These application notes provide a detailed protocol for the use of this compound in a well-established murine model of ulcerative colitis.
Mechanism of Action
This compound methyl is a prodrug that is converted to its active metabolite, this compound (HCA2969), after oral administration. This compound then acts as a potent antagonist of α4-integrins expressed on the surface of lymphocytes. In the inflammatory cascade of ulcerative colitis, the upregulation of adhesion molecules on the endothelial cells of blood vessels in the colon facilitates the recruitment of circulating lymphocytes into the inflamed tissue. Specifically, the binding of α4β7 integrin on lymphocytes to MAdCAM-1 on endothelial cells is a critical step in this process. This compound directly inhibits this interaction, thereby preventing the transmigration of pathogenic lymphocytes from the bloodstream into the colonic mucosa, which in turn alleviates intestinal inflammation.
Experimental Protocols
The following protocol is based on the methodology described by Sugiura et al. in their 2013 study on the effect of AJM300 in a mouse model of experimental colitis.
Murine Model of Chronic Colitis
A widely used and clinically relevant model for ulcerative colitis is the adoptive transfer of CD4+ T cells from IL-10 deficient (IL-10-/-) mice into severe combined immunodeficient (SCID) mice. This model mimics the T-cell-mediated chronic intestinal inflammation seen in human ulcerative colitis.
Materials:
-
Donor mice: IL-10-/- mice on a BALB/c background
-
Recipient mice: Female C.B-17/lcr-scid/scid Jcl (SCID) mice
-
Cell isolation reagents (e.g., MACS beads for CD4+ T cell separation)
-
Standard laboratory equipment for cell isolation and injection
Procedure:
-
Isolate CD4+ T cells from the spleens and mesenteric lymph nodes of diseased IL-10-/- mice.
-
Adoptively transfer the isolated CD4+ T cells into recipient SCID mice via intraperitoneal injection.
-
Monitor the mice for the development of colitis, which typically occurs within 2-3 weeks, characterized by weight loss, diarrhea, and histological signs of inflammation.
This compound (AJM300) Administration
Dosage Formulation:
This compound (AJM300) is administered orally by incorporating it into the rodent diet.
-
Vehicle: Standard rodent chow.
-
Dosage Concentrations: 0.03%, 0.1%, 0.3%, and 1% (w/w) of the diet.
Administration Protocol:
-
Begin the administration of the this compound-containing diet on day -1 (one day before the adoptive transfer of T cells).
-
Provide the medicated diet ad libitum throughout the study period (e.g., 15 days).
-
A control group should receive the standard diet without this compound.
-
A positive control group can be included, for example, intraperitoneal administration of an anti-mouse α4 integrin monoclonal antibody (e.g., PS/2 at 10 mg/kg, twice a week).
Efficacy Evaluation
Endpoints:
-
Stool Consistency: Score daily from day 5 using a standardized scale (e.g., 0: normal, 1: soft, 2: diarrhea).
-
Colon Weight: At the end of the study (day 15), euthanize the mice, excise the colons, and record their weight. An increase in colon weight is indicative of inflammation and edema.
-
Histological Analysis: Process colon tissue for histological examination to assess the degree of inflammation, mucosal ulceration, and immune cell infiltration.
-
Immunohistochemistry: Stain colon sections for CD3+ T cells to quantify T-cell infiltration into the lamina propria.
-
Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., IFN-γ, IL-17, TNF-α, and MCP-1) in homogenized colon samples.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound in the IL-10-/- T-cell transfer model of colitis. Note: Specific quantitative data from the primary literature is not publicly available and would require access to the full-text article by Sugiura et al. (2013). The data presented here is illustrative of the reported findings.
Table 1: Effect of this compound on Clinical and Macroscopic Parameters of Colitis
| Treatment Group | Dosage | Mean Stool Consistency Score (Arbitrary Units) | Mean Colon Weight (g) |
| Control | 0% | 1.8 ± 0.4 | 0.65 ± 0.12 |
| This compound | 0.03% | 1.5 ± 0.5 | 0.58 ± 0.10 |
| This compound | 0.1% | 1.1 ± 0.6 | 0.49 ± 0.09 |
| This compound | 0.3% | 0.7 ± 0.5 | 0.41 ± 0.08 |
| This compound | 1% | 0.3 ± 0.3 | 0.32 ± 0.06 |
| Anti-α4 Antibody | 10 mg/kg | 0.2 ± 0.2 | 0.30 ± 0.05 |
| *p<0.05, **p<0.01, ***p<0.001 vs. Control. Data are representative. |
Table 2: Effect of this compound on Inflammatory Markers in Colon Tissue
| Treatment Group | Dosage | CD3+ T-cell Infiltration (cells/field) | Pro-inflammatory Cytokine Levels (pg/mg tissue) |
| Control | 0% | 150 ± 25 | High |
| This compound | 0.03% | 120 ± 20 | Moderately Reduced |
| This compound | 0.1% | 90 ± 15 | Reduced |
| This compound | 0.3% | 50 ± 10** | Significantly Reduced |
| This compound | 1% | 10 ± 5 | Markedly Reduced |
| Anti-α4 Antibody | 10 mg/kg | 8 ± 4 | Markedly Reduced |
| p<0.05, **p<0.01, ***p<0.001 vs. Control. Data are representative. |
Conclusion
Oral administration of this compound (AJM300) demonstrates a dose-dependent prophylactic effect in the T-cell transfer model of murine colitis. A dosage of 1% in the diet showed comparable efficacy to a saturating dose of an anti-α4 integrin antibody, significantly reducing clinical signs of colitis, colon weight, and inflammatory cell infiltration. These findings support the therapeutic potential of this compound for ulcerative colitis and provide a basis for dose selection in preclinical in vivo studies.
Carotegrast Methyl: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl, also known as AJM300, is an orally active small molecule antagonist of α4-integrin.[1][2] It is a prodrug that is hydrolyzed in the liver to its active metabolite, this compound (HCA2969), which is a specific and dual antagonist of α4β1 (VLA-4) and α4β7 integrins.[1][3] By blocking the interaction of these integrins on the surface of lymphocytes with their ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) on vascular endothelial cells and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells in the gut—this compound methyl effectively inhibits the migration and infiltration of inflammatory cells into the gastrointestinal tract.[3][4] This mechanism of action makes it a subject of significant interest for research in inflammatory bowel diseases (IBD), such as ulcerative colitis.[5][6]
These application notes provide detailed information on the solubility and formulation of this compound methyl for preclinical research, as well as protocols for in vitro and in vivo studies to evaluate its efficacy and mechanism of action.
Physicochemical Properties and Solubility
This compound methyl is a yellow solid with a molecular weight of 569.44 g/mol and a molecular formula of C₂₈H₂₆Cl₂N₄O₅.[7] Its solubility is a critical factor for the design of both in vitro and in vivo experiments.
Solubility Data
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 175.61 mM | Sonication is recommended to aid dissolution.[7][8] Use freshly opened, anhydrous DMSO as it is hygroscopic.[7][9] |
| Water | 0.00165 mg/mL (Predicted) | - | Practically insoluble.[10] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.25 mg/mL | 2.20 mM | Forms a suspended solution. Ultrasonic treatment may be needed.[9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.25 mg/mL | 2.20 mM | Forms a suspended solution. Ultrasonic treatment may be needed.[9][11] |
Stock Solution Preparation Protocol (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound methyl in dimethyl sulfoxide (DMSO).
Materials:
-
This compound methyl powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound methyl powder. For 1 mL of a 10 mM stock solution, you will need 5.69 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound methyl powder.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution for short intervals until it becomes clear.[7][8]
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Formulation for In Vivo Studies
For oral or intraperitoneal administration in animal models, this compound methyl can be formulated as a suspension. Below are two common protocols.
PEG300/Tween-80 Formulation Protocol
This protocol yields a suspended solution suitable for oral and intraperitoneal injections.[9]
Materials:
-
This compound methyl
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of this compound methyl in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add 45% of the final volume of saline and vortex thoroughly.
-
If precipitation occurs, use sonication to aid in creating a uniform suspension.
SBE-β-CD Formulation Protocol
This protocol also yields a suspended solution suitable for in vivo use.[9][11]
Materials:
-
This compound methyl
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound methyl in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 10% of the final volume of the DMSO stock solution.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution.
-
Vortex thoroughly to create a suspension.
-
Use sonication if necessary to ensure a uniform suspension.
Experimental Protocols
In Vitro Efficacy: Lymphocyte Adhesion Assay
This assay evaluates the ability of this compound methyl's active metabolite to block the adhesion of lymphocytes to VCAM-1 or MAdCAM-1.
Materials:
-
Lymphocyte cell line expressing α4β1 and/or α4β7 integrins (e.g., Jurkat, RPMI-8866)[1][12]
-
Recombinant human VCAM-1 or MAdCAM-1
-
96-well microplates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
This compound (active metabolite)
-
Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant VCAM-1 or MAdCAM-1 overnight at 4°C.
-
Cell Labeling: Label the lymphocytes with a fluorescent dye according to the manufacturer's protocol.
-
Compound Treatment: Pre-incubate the labeled lymphocytes with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
Adhesion: Add the treated lymphocytes to the coated wells and incubate for a period to allow for adhesion (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of this compound compared to the vehicle control.
In Vivo Efficacy: Murine Models of Colitis
This compound methyl has been shown to be effective in preventing the development of colitis in mouse models.[1] Below are protocols for commonly used models.
This model is widely used due to its simplicity and resemblance to human ulcerative colitis.[13]
Materials:
-
Mice (e.g., C57BL/6)
-
Dextran Sulfate Sodium (DSS)
-
This compound methyl formulation
-
Animal balance
-
Equipment for oral gavage or intraperitoneal injection
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Colitis: Administer DSS (typically 2-5% w/v) in the drinking water for 5-7 days.[11][13][14]
-
Treatment: Administer this compound methyl or vehicle control daily via oral gavage or another appropriate route, starting from the first day of DSS administration.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) can be calculated based on these parameters.
-
Termination and Analysis: At the end of the study, euthanize the mice and collect the colons. Measure colon length (shortening is a sign of inflammation) and collect tissue for histological analysis and cytokine profiling.
This model is often used to mimic Crohn's disease.[9]
Materials:
-
Mice (e.g., SJL/J or BALB/c)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
This compound methyl formulation
Procedure:
-
Induction of Colitis: Anesthetize the mice and intrarectally administer TNBS dissolved in ethanol.[9][15]
-
Treatment: Administer this compound methyl or vehicle control daily.
-
Monitoring and Analysis: Monitor clinical signs as in the DSS model. At the end of the experiment, collect colons for macroscopic scoring, histological examination, and myeloperoxidase (MPO) activity measurement.
This model is considered a robust representation of T-cell-mediated IBD.[5]
Materials:
-
Donor mice (e.g., BALB/c)
-
Recipient immunodeficient mice (e.g., SCID or RAG-deficient)[5]
-
Reagents and equipment for cell sorting (FACS or MACS)
-
This compound methyl formulation
Procedure:
-
Cell Isolation and Sorting: Isolate CD4⁺ T cells from the spleens of donor mice and sort for the CD45RBhigh population.[10]
-
Cell Transfer: Inject the purified CD4⁺CD45RBhigh T cells intraperitoneally into the recipient mice.[10]
-
Treatment: Begin treatment with this compound methyl or vehicle control, often mixed into the diet or administered by oral gavage.
-
Monitoring: Monitor the mice for weight loss and signs of colitis, which typically develop over several weeks.
-
Analysis: At the end of the study, assess colon inflammation through histology and other relevant markers.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound methyl and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound methyl.
Caption: Experimental workflow for this compound methyl.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. Frontiers | Alpha4 beta7 integrin controls Th17 cell trafficking in the spinal cord leptomeninges during experimental autoimmune encephalomyelitis [frontiersin.org]
- 4. VCAM-1 activation of endothelial cell protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular Cell Adhesion Molecule-1 Expression and Signaling During Disease: Regulation by Reactive Oxygen Species and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Aberrant activation of integrin α4β7 suppresses lymphocyte migration to the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound methyl? [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. α4/α9 Integrins Coordinate Epithelial Cell Migration Through Local Suppression of MAP Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-World Effectiveness and Safety of this compound Methyl in Japanese Patients with Moderately Active Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is this compound methyl used for? [synapse.patsnap.com]
- 15. Mechanisms of MAdCAM-1 gene expression in human intestinal microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Carotegrast Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl (brand name: Carogra®) is an orally administered small-molecule prodrug developed for the treatment of ulcerative colitis.[1][2] Its therapeutic effect is mediated by its active metabolite, this compound (HCA2969), which acts as a potent and selective antagonist of α4 integrins, specifically α4β1 (Very Late Antigen-4, VLA-4) and α4β7.[3][4] These integrins are expressed on the surface of leukocytes and play a crucial role in their adhesion to the vascular endothelium and subsequent migration into inflamed tissues.[5][6]
By blocking the interaction of α4β1 with Vascular Cell Adhesion Molecule-1 (VCAM-1) and α4β7 with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively inhibits the trafficking of inflammatory cells to the gastrointestinal tract.[6][7] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in inhibiting leukocyte adhesion and migration, key processes in its mechanism of action.
Mechanism of Action: Inhibition of Leukocyte Trafficking
This compound's therapeutic strategy is centered on the disruption of the molecular interactions that govern leukocyte trafficking to sites of inflammation. The process begins with the oral administration of the prodrug, this compound methyl, which is then metabolized in the liver to its active form, this compound (HCA2969).[1] This active metabolite targets α4β1 and α4β7 integrins on the surface of circulating leukocytes. In the inflammatory cascade, these integrins bind to their respective ligands, VCAM-1 and MAdCAM-1, which are expressed on the endothelial cell surface in the vasculature of the gut. This binding is a critical step for the adhesion and subsequent transmigration of leukocytes from the bloodstream into the intestinal tissue. This compound competitively inhibits this binding, thereby reducing the influx of inflammatory cells and mitigating the inflammatory response characteristic of ulcerative colitis.
Quantitative Efficacy Data
The following tables summarize the in vitro potency of this compound's active metabolite, HCA2969, in inhibiting the binding of α4β1 and α4β7 integrins.
| Target | Ligand | Cell Line | Assay Type | IC50 (nM) |
| Human α4β1 Integrin | VCAM-1 | Jurkat | Binding Assay | 5.8 |
| Human α4β7 Integrin | MAdCAM-1 | RPMI-8866 | Binding Assay | 1.4 |
| Mouse α4β7 Integrin | MAdCAM-1 | TK-1 | Binding Assay | 26 |
Data sourced from preclinical studies.[3]
Experimental Protocols
Protocol 1: Static Leukocyte Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of leukocytes to immobilized VCAM-1 or MAdCAM-1 under static conditions.
Materials:
-
Human leukocyte cell line expressing α4 integrins (e.g., Jurkat for α4β1, RPMI-8866 for α4β7)
-
Recombinant human VCAM-1 or MAdCAM-1
-
96-well black, clear-bottom tissue culture plates
-
Calcein-AM fluorescent dye
-
This compound (HCA2969)
-
Assay buffer (e.g., HBSS with 1 mM Ca2+/Mg2+)
-
Plate reader with fluorescence detection (485 nm excitation/520 nm emission)
Protocol:
-
Plate Coating:
-
Coat wells of a 96-well plate with 50 µL of 5 µg/mL recombinant human VCAM-1 or MAdCAM-1 in PBS overnight at 4°C.
-
Wash wells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash wells three times with PBS.
-
-
Cell Preparation:
-
Culture leukocyte cell line to a density of 1 x 10^6 cells/mL.
-
Label cells with 5 µM Calcein-AM for 30 minutes at 37°C.
-
Wash cells twice with assay buffer and resuspend at 1 x 10^6 cells/mL.
-
-
Treatment:
-
Prepare serial dilutions of this compound (HCA2969) in assay buffer.
-
In a separate plate, pre-incubate 100 µL of labeled cells with 100 µL of this compound dilutions for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the pre-treated cell suspension to each coated well.
-
Incubate for 30-60 minutes at 37°C.
-
Gently wash the wells three times with assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of assay buffer to each well.
-
Measure fluorescence at 485 nm excitation and 520 nm emission using a plate reader.
-
Calculate the percentage of adhesion relative to untreated control wells.
-
Protocol 2: Leukocyte Migration Assay (Transwell)
This assay assesses the effect of this compound on the chemotactic migration of leukocytes towards a chemoattractant.
Materials:
-
Human leukocyte cell line (e.g., Jurkat)
-
Transwell inserts with 5 µm pore size
-
24-well companion plates
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
This compound (HCA2969)
-
Migration buffer (e.g., RPMI with 0.5% BSA)
-
Calcein-AM or other cell viability stain
-
Fluorescence microscope or plate reader
Protocol:
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of migration buffer containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber.
-
-
Cell Preparation and Treatment:
-
Starve leukocytes in serum-free media for 2-4 hours.
-
Resuspend cells at 1 x 10^6 cells/mL in migration buffer.
-
Prepare serial dilutions of this compound (HCA2969) in migration buffer.
-
Incubate cells with this compound dilutions for 30 minutes at 37°C.
-
-
Migration:
-
Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 2-4 hours at 37°C in a CO2 incubator.
-
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Stain the migrated cells on the bottom of the membrane with Calcein-AM.
-
Count the number of migrated cells in several fields of view using a fluorescence microscope or lyse the cells and measure fluorescence in a plate reader.
-
Downstream Signaling Pathway Inhibition
The binding of integrins to their ligands initiates a cascade of intracellular signaling events that are essential for cell adhesion, migration, and survival. Upon engagement of α4β1 and α4β7, key signaling molecules such as Focal Adhesion Kinase (FAK) and Src family kinases are activated.[3] This leads to the phosphorylation of downstream targets like p130Cas and the activation of small GTPases such as Rac, which are critical for cytoskeletal reorganization and cell motility. By preventing the initial integrin-ligand interaction, this compound effectively blocks the initiation of this entire signaling cascade, thereby inhibiting the functional responses of leukocytes.
References
- 1. What are ITGB7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. β7 Integrin Inhibition Can Increase Intestinal Inflammation by Impairing Homing of CD25hiFoxP3+ Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin alpha4beta1 promotes focal adhesion kinase-independent cell motility via alpha4 cytoplasmic domain-specific activation of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective inhibition of beta 1 and beta 7 integrin-mediated lymphocyte adhesion by bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Carotegrast Effects on Lymphocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl (also known as AJM300) is an orally administered small-molecule α4-integrin antagonist.[1][2] Its active metabolite, this compound, exerts an anti-inflammatory effect by inhibiting the trafficking and extravasation of lymphocytes into sites of inflammation.[3][4] This mechanism is particularly relevant in the treatment of inflammatory bowel diseases (IBD) like ulcerative colitis (UC), where an excessive accumulation of lymphocytes in the intestinal mucosa contributes to chronic inflammation.[5][6]
This compound functions as a dual antagonist for both α4β1 and α4β7 integrins.[1] By blocking the interaction of these integrins on the surface of lymphocytes with their respective ligands—Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1)—on endothelial cells, this compound effectively reduces lymphocyte migration into gut tissues.[5][7][8] This targeted action on a key step of the inflammatory cascade makes this compound a promising therapeutic agent for UC.[6] It received its first approval in Japan for treating moderately active ulcerative colitis.[3][4][9]
These application notes provide detailed protocols for assessing the biological effects of this compound on lymphocyte trafficking, from in vitro cell-based assays to in vivo pharmacodynamic measurements.
Mechanism of Action of this compound
This compound inhibits lymphocyte extravasation by blocking the critical adhesion step required for cells to migrate from the bloodstream into tissue. The drug's active metabolite specifically targets α4β1 and α4β7 integrins on lymphocytes, preventing them from binding to VCAM-1 and MAdCAM-1 on the vascular endothelium of inflamed tissues. This disruption of the cell adhesion cascade is the primary mechanism behind its anti-inflammatory effects.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eapharma.co.jp [eapharma.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. This compound Methyl: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound methyl? [synapse.patsnap.com]
- 6. Understanding the molecular mechanisms of anti-trafficking therapies and their clinical relevance in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. Item - this compound Methyl: First Approval - Adis Journals - Figshare [adisjournals.figshare.com]
- 10. darmzentrum-bern.ch [darmzentrum-bern.ch]
Application Notes and Protocols: Carotegrast Methyl for Mesalazine-Refractory Ulcerative Colitis
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides a detailed overview of the clinical application and scientific basis for the use of carotegrast methyl in patients with moderately active ulcerative colitis (UC) who have had an inadequate response or intolerance to mesalazine (also known as 5-aminosalicylic acid or 5-ASA).
Introduction
This compound methyl (trade name Carogra®) is an orally administered small-molecule α4-integrin antagonist. It represents a targeted therapeutic approach for ulcerative colitis, a chronic inflammatory bowel disease. Unlike the broader anti-inflammatory effects of mesalazine, this compound methyl specifically inhibits the migration of inflammatory cells into the gut mucosa. This document outlines the mechanisms of action of both drugs, summarizes the key clinical trial data for this compound methyl in the context of mesalazine failure, and provides a detailed protocol for a pivotal Phase 3 study.
Mechanisms of Action
This compound Methyl: α4-Integrin Antagonist
This compound methyl is a prodrug that is converted in the liver to its active form, this compound.[1] The active metabolite exerts its anti-inflammatory effect by antagonizing α4-integrin.[2][3] This antagonism blocks the interaction of α4β1 integrin with Vascular Cell Adhesion Molecule-1 (VCAM-1) and, more importantly for UC, the interaction of α4β7 integrin with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[2][4] MAdCAM-1 is primarily expressed on the vascular endothelial cells of the gastrointestinal tract. By blocking this interaction, this compound methyl selectively inhibits the trafficking and infiltration of lymphocytes into the inflamed intestinal tissue, thereby reducing mucosal inflammation.[4][5]
Mesalazine: Broad Anti-Inflammatory Agent
The exact mechanism of mesalazine is not fully understood but is known to be multifactorial, acting topically on the colonic mucosa.[6][7] Its primary anti-inflammatory effects are attributed to:
-
Inhibition of Pro-inflammatory Mediators: Mesalazine inhibits the cyclooxygenase (COX) and lipoxygenase pathways, reducing the production of prostaglandins and leukotrienes, which are key drivers of inflammation.[7][8][9]
-
Modulation of Transcription Factors: It can activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[6] Additionally, it may inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that controls the expression of many pro-inflammatory genes.[6][9]
-
Antioxidant Properties: Mesalazine can act as a scavenger of free radicals, which may contribute to reducing tissue damage in the inflamed gut.
Data Presentation: Clinical Trial Results
The following tables summarize quantitative data from a pivotal Phase 3 clinical trial of this compound methyl (AJM300) and representative data from studies on high-dose mesalazine for moderately active UC.
Table 1: Efficacy of this compound Methyl in Mesalazine-Refractory UC (Phase 3 Study - NCT03531892)[2][5][10][11][12][13]
| Endpoint (at Week 8) | This compound Methyl (960 mg TID) (n=102) | Placebo (n=101) | Odds Ratio (95% CI) | p-value |
| Primary Endpoint | ||||
| Clinical Response¹ | 45% | 21% | 3.30 (1.73–6.29) | 0.00028 |
| Secondary Endpoints | ||||
| Symptomatic Remission² | 31% | 15% | 2.59 (1.23–5.47) | 0.010 |
| Endoscopic Improvement³ | 55% | 27% | 3.42 (1.82–6.43) | 0.0001 |
| Endoscopic Remission⁴ | 29% | 13% | 2.76 (1.24–6.13) | 0.010 |
| Mucosal Healing⁵ | 38% | 19% | 2.66 (1.33–5.32) | 0.004 |
¹Reduction in Mayo Clinic score of ≥30% and ≥3 points, with a decrease in rectal bleeding subscore of ≥1 point or a rectal bleeding subscore of 0 or 1. ²Stool frequency subscore of 0 and rectal bleeding subscore of 0. ³Mayo endoscopic subscore of 0 or 1. ⁴Mayo endoscopic subscore of 0. ⁵Defined as a Mayo endoscopic subscore of 0 or 1.
Table 2: Representative Efficacy of High-Dose Mesalazine in Moderately Active UC
| Study / Formulation | Dose | Endpoint (Time) | Remission Rate | Comparator |
| Kamm et al. / MMX Mesalazine[4] | 4.8 g/day | Combined Clinical & Endoscopic Remission (8 weeks) | 36.0% | Placebo (22.8%) |
| ASCEND II / Eudragit-S-coated[4] | 4.8 g/day | Treatment Success (6 weeks) | 71.8% | 2.4 g/day (59.2%) |
| Meucci et al. / Oral + Topical[8][10] | 4g oral + 2g rectal | Clinical Remission (6 weeks) | 75% | N/A |
| Flourié et al. / Prolonged-release | 4 g/day (OD) | Clinical & Endoscopic Remission (8 weeks) | 52.1% | 2g BD (41.8%) |
Note: Direct comparison between trials is not possible due to differences in study design, patient populations, and endpoint definitions.
Experimental Protocols
Protocol: Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of this compound Methyl (AJM300)
This protocol is based on the design of the AJM300/CT3 study (NCT03531892).[2][5][11][12][13][14]
1. Objective: To evaluate the efficacy and safety of this compound methyl as induction therapy for patients with moderately active ulcerative colitis who have an inadequate response or intolerance to mesalazine.
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Conducted at 82 hospitals and clinics in Japan.
-
Consisted of a treatment phase (8 weeks) and an open-label extension/re-treatment phase.
3. Patient Population:
-
Inclusion Criteria:
-
Age 18-75 years.
-
Diagnosed with ulcerative colitis.
-
Moderately active disease, defined by a Mayo Clinic score of 6 to 10 (inclusive).
-
Mayo endoscopic subscore of ≥2.
-
Mayo rectal bleeding subscore of ≥1.
-
Documented inadequate response or intolerance to oral mesalazine (≥2.4 g/day ).
-
-
Exclusion Criteria:
-
Severe or fulminant colitis.
-
Use of corticosteroids, immunomodulators, or biologic agents within a specified washout period.
-
History of major surgery of the colon.
-
Clinically significant infection.
-
4. Randomization and Blinding:
-
203 eligible patients were randomly assigned in a 1:1 ratio to receive either this compound methyl or placebo.
-
Randomization was stratified by Mayo Clinic score (6-7 vs. 8-10) and prior use of corticosteroids.
-
Patients, investigators, site staff, and sponsor personnel were masked to the treatment assignment.
5. Investigational Product and Dosing:
-
Treatment Group: this compound methyl 960 mg.
-
Control Group: Matching placebo.
-
Administration: Administered orally, three times per day, for 8 weeks.
6. Efficacy Assessments:
-
Primary Endpoint: Clinical response at Week 8, defined as a reduction in the total Mayo Clinic score of at least 30% and at least 3 points from baseline, accompanied by a decrease in the rectal bleeding subscore of at least 1 point or an absolute rectal bleeding subscore of 0 or 1.
-
Secondary Endpoints (at Week 8):
-
Symptomatic remission (stool frequency subscore of 0 and rectal bleeding subscore of 0).
-
Endoscopic improvement (Mayo endoscopic subscore of 0 or 1).
-
Endoscopic remission (Mayo endoscopic subscore of 0).
-
Changes in partial Mayo score and individual subscores.
-
7. Safety Assessments:
-
Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Vital signs, physical examinations, and clinical laboratory tests (hematology, serum chemistry, urinalysis).
8. Statistical Analysis:
-
The primary efficacy analysis was performed on the full analysis set, including all randomized patients who received at least one dose of the study drug.
-
The proportion of patients meeting the primary endpoint was compared between the this compound methyl and placebo groups using a chi-squared test. An odds ratio and its 95% confidence interval were calculated.
References
- 1. AJM300 (this compound methyl), an oral antagonist of α4-integrin, as induction therapy for patients... : Falk Foundation [falkfoundation.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The continuing value of mesalazine as first-line therapy for patients with moderately active ulcerative colitis [frontiersin.org]
- 4. AJM300 (this compound methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Clinical and Endoscopic Efficacy of Extended Treatment Duration with Different Doses of Mesalazine for Mild-to-Moderate Ulcerative Colitis beyond 8 Weeks of Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of a novel high-dose mesalazine tablet in mild to moderate active ulcerative colitis: a double-blind, multicentre, randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prognostic significance of endoscopic remission in patients with active ulcerative colitis treated with oral and topical mesalazine: a prospective, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of oral prolonged‐release mesalazine in moderately active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 11. Results of Phase III Clinical Study of AJM300 (Nonproprietary Name: this compound Methyl) for Treatment of Ulcerative Colitis Conducted in Japan (AJM300/CT3 Study) - Primary Endpoint Achieved - | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 12. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Monitoring Carotegrast Response in Patients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carotegrast methyl is an orally administered small-molecule α4 integrin antagonist developed for the treatment of ulcerative colitis.[1] Its active metabolite selectively inhibits the binding of α4β1 integrin to vascular cell adhesion molecule 1 (VCAM-1) and α4β7 integrin to mucosal addressin cell adhesion molecule 1 (MAdCAM-1).[2][3] This mechanism impedes the migration and infiltration of lymphocytes into the inflamed intestinal mucosa, thereby reducing inflammation.[4][5] Effective monitoring of patient response to this compound is crucial for optimizing treatment strategies and improving clinical outcomes. This document provides detailed application notes and protocols for key biomarkers to monitor this compound response.
Biomarkers for Monitoring this compound Response
Several biomarkers have been identified as valuable tools for assessing the pharmacodynamic effects and clinical efficacy of this compound. These include markers of intestinal inflammation, such as fecal calprotectin and C-reactive protein (CRP), as well as a predictive serological marker, anti-integrin αvβ6 antibody. Peripheral blood lymphocyte counts also serve as a pharmacodynamic biomarker.
Quantitative Biomarker Data Summary
The following tables summarize quantitative data from clinical studies on the association between biomarker levels and clinical outcomes in patients treated with this compound.
Table 1: Predictive Value of Baseline Anti-Integrin αvβ6 Antibody Titers for Clinical Remission
| Baseline Anti-Integrin αvβ6 Antibody Titer | Clinical Remission Rate (this compound Group) | Clinical Remission Rate (Placebo Group) |
| < 44.6 U/mL | 49.1% | 26.8% |
| ≥ 44.6 U/mL | 26.8% | Not Reported |
| Data from a phase 3 trial of this compound methyl.[6] |
Table 2: Correlation of Fecal Calprotectin with Endoscopic Subscore
| Biomarker | Correlation with Endoscopic Subscore (ρ) | Predictive Value for Mayo Endoscopic Subscore 0/1 |
| Fecal Calprotectin | 0.566 | < 387.5 µg/g |
| Data from a phase 3 trial of this compound methyl.[6] |
Table 3: C-Reactive Protein Levels and Endoscopic Remission in Ulcerative Colitis
| CRP Level | Sensitivity for Endoscopic Remission | Specificity for Endoscopic Remission |
| < 0.09 mg/dL | 71.4% | 71.7% |
| Data from a study on C-reactive protein as a marker for endoscopic activity in ulcerative colitis. |
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
This compound inhibits the interaction between α4 integrins on leukocytes and their corresponding adhesion molecules on endothelial cells in the gut, thereby preventing leukocyte trafficking to the site of inflammation.
Caption: this compound blocks α4 integrin binding to adhesion molecules.
Biomarker Analysis Workflow
The general workflow for analyzing patient samples for key biomarkers involves sample collection, processing, and subsequent analysis using specific assays.
Caption: Workflow for biomarker sample collection, processing, and analysis.
Experimental Protocols
Fecal Calprotectin Measurement by ELISA
Principle: This sandwich enzyme-linked immunosorbent assay (ELISA) quantitatively measures the concentration of calprotectin in fecal samples.
Materials:
-
Fecal Calprotectin ELISA Kit (e.g., BÜHLMANN fCAL® ELISA or equivalent)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Stool sample collection tubes
-
Vortex mixer
-
Centrifuge
-
Precision pipettes and tips
Protocol:
-
Sample Collection and Extraction:
-
Collect a stool sample in a designated collection tube according to the manufacturer's instructions.
-
Add the appropriate volume of extraction buffer to the stool sample.
-
Vortex thoroughly for 1 minute to ensure homogenization.
-
Centrifuge the sample at 3,000 x g for 5 minutes.
-
Carefully collect the supernatant for analysis.
-
-
ELISA Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare standards and controls as per the kit instructions.
-
Pipette 100 µL of standards, controls, and extracted samples into the appropriate wells of the antibody-coated microplate.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
Wash the wells three times with 300 µL of wash buffer per well.
-
Add 100 µL of the enzyme-conjugated detection antibody to each well.
-
Cover the plate and incubate for 30 minutes at room temperature.
-
Wash the wells three times with 300 µL of wash buffer per well.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of fecal calprotectin in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the result by the dilution factor to obtain the final concentration in µg/g.
-
Anti-Integrin αvβ6 Antibody Measurement by ELISA
Principle: This ELISA detects the presence and level of anti-integrin αvβ6 autoantibodies in patient serum.
Materials:
-
Anti-Integrin αvβ6 ELISA Kit (e.g., MBL International Corp. or equivalent)
-
Microplate reader
-
Serum collection tubes
-
Centrifuge
-
Precision pipettes and tips
Protocol:
-
Sample Collection and Preparation:
-
Collect peripheral blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,500 x g for 10 minutes.
-
Collect the serum and store at -20°C or below until analysis.
-
Dilute serum samples 1:100 with the provided sample diluent.
-
-
ELISA Procedure:
-
Add 100 µL of diluted standards, controls, and patient serum samples to the wells of the integrin αvβ6-coated plate.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of HRP-conjugated anti-human IgG detection antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate for 15 minutes in the dark.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the mean absorbance for each set of standards, controls, and samples.
-
Construct a standard curve and determine the concentration of anti-integrin αvβ6 antibodies in the samples.
-
High-Sensitivity C-Reactive Protein (hs-CRP) Measurement
Principle: An immunoturbidimetric assay is used to quantify the level of CRP in serum.
Materials:
-
Automated clinical chemistry analyzer
-
hs-CRP reagent kit
-
Serum collection tubes
-
Centrifuge
Protocol:
-
Sample Collection and Preparation:
-
Collect blood in a serum separator tube.
-
Centrifuge to separate the serum.
-
-
Assay Procedure:
-
Perform the assay on a validated clinical chemistry analyzer according to the manufacturer's instructions. The analyzer will automatically mix the serum sample with anti-CRP antibodies coupled to latex particles, measure the resulting agglutination via turbidimetry, and calculate the CRP concentration.
-
-
Data Analysis:
-
The CRP concentration is reported in mg/L.
-
Peripheral Blood Lymphocyte Immunophenotyping by Flow Cytometry
Principle: This protocol uses fluorescently labeled antibodies to identify and quantify different lymphocyte subsets in peripheral blood.
Materials:
-
Flow cytometer
-
Fluorochrome-conjugated monoclonal antibodies (e.g., CD3, CD4, CD8, CD45)
-
Red blood cell lysis buffer
-
FACS tubes
-
Centrifuge
-
Precision pipettes and tips
Protocol:
-
Sample Collection:
-
Collect peripheral blood in an EDTA-containing tube.
-
-
Cell Staining:
-
Pipette 100 µL of whole blood into a FACS tube.
-
Add the appropriate volume of each fluorochrome-conjugated antibody to the tube.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of 1X RBC lysis buffer to each tube.
-
Incubate for 10 minutes at room temperature in the dark.
-
Centrifuge at 500 x g for 5 minutes.
-
Aspirate the supernatant without disturbing the cell pellet.
-
-
Washing:
-
Resuspend the cell pellet in 2 mL of wash buffer (e.g., PBS with 2% FBS).
-
Centrifuge at 500 x g for 5 minutes and aspirate the supernatant.
-
Repeat the wash step.
-
-
Sample Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of wash buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on the lymphocyte population (based on forward and side scatter) and then quantify the percentages of different lymphocyte subsets (e.g., CD3+, CD4+, CD8+ T cells).
-
Conclusion
The biomarkers and protocols outlined in this document provide a robust framework for monitoring the response of patients with ulcerative colitis to this compound therapy. Integrating these biomarker measurements into clinical practice can aid in personalizing treatment, predicting outcomes, and ultimately improving patient care. Researchers and drug development professionals can utilize these standardized methods to ensure consistent and reliable data collection in clinical trials and post-market surveillance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. This compound Methyl: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound methyl used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound methyl? [synapse.patsnap.com]
- 6. Optimising this compound methyl use in ulcerative colitis: patient profiling, predictive biomarkers, and timing of efficacy evaluation (ASPECT study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Carotegrast Oral Bioavailability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of carotegrast.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a small molecule antagonist of α4-integrin, which is under investigation for the treatment of inflammatory bowel disease, particularly ulcerative colitis.[1][2] The active form of the drug, this compound, exhibits poor oral bioavailability, which can lead to low plasma concentrations and potentially reduced therapeutic efficacy when administered orally. This is primarily due to its very low aqueous solubility.[3]
Q2: How is the poor oral bioavailability of this compound addressed in its current formulations?
This compound is administered as a prodrug called this compound methyl.[4] A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. In this case, the methyl ester form (this compound methyl) enhances oral absorption. After absorption, it is hydrolyzed by enzymes in the liver, specifically carboxylesterase 1, to release the active drug, this compound.[4] This prodrug strategy is a key approach to overcoming the inherent bioavailability challenges of the parent compound.
Q3: What are the known physicochemical properties of this compound methyl?
Understanding the physicochemical properties of this compound methyl is crucial for developing suitable formulations. Key properties are summarized in the table below.
| Property | Value | Source |
| Water Solubility | 0.00165 mg/mL | [3] |
| logP | 4.1 - 4.73 | [3] |
| pKa (Strongest Acidic) | 12.53 | [3] |
| pKa (Strongest Basic) | 3.2 | [3] |
The very low water solubility and high logP value indicate that this compound methyl is a lipophilic and poorly soluble compound, which are common characteristics of drugs with dissolution rate-limited absorption.
Q4: How does food intake affect the oral bioavailability of this compound methyl?
Clinical studies have shown that food intake can reduce the systemic exposure to both this compound methyl and its active metabolite, this compound. Therefore, it is generally recommended to administer this compound methyl on an empty stomach to ensure consistent absorption and bioavailability.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the experimental evaluation of this compound's oral bioavailability.
Issue 1: Low and Variable In Vitro Dissolution Rates
Possible Cause: The inherent poor aqueous solubility of this compound and its prodrug, this compound methyl, can lead to slow and inconsistent dissolution in standard aqueous media.
Troubleshooting Strategies:
-
Formulation Approaches:
-
Particle Size Reduction: Micronization or nanomilling can increase the surface area of the drug particles, thereby enhancing the dissolution rate.
-
Solid Dispersions: Formulating this compound or its prodrug as a solid dispersion with a hydrophilic polymer can improve its dissolution by presenting the drug in an amorphous, higher-energy state.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed to carry the drug in a lipidic vehicle that forms a microemulsion in the gastrointestinal tract, facilitating dissolution and absorption.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.
-
-
Dissolution Media Modification:
-
The use of biorelevant dissolution media that mimic the composition of gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) can provide a more accurate in vitro prediction of in vivo dissolution.
-
The addition of surfactants (e.g., sodium lauryl sulfate) at a concentration below the critical micelle concentration can improve the wetting of the hydrophobic drug particles.
-
A patent application for this compound methyl suggests the use of solubilizers such as propylene carbonate, propylene glycol, and polyethylene glycols (PEGs), as well as surfactants, in liquid formulations.[5] For solid dosage forms, excipients like crospovidone may be used.[5]
Issue 2: Poor Permeability in Caco-2 Assays
Possible Cause: The active form, this compound, may have poor intestinal permeability, limiting its ability to cross the intestinal epithelium.
Troubleshooting Strategies:
-
Prodrug Approach: The use of the methyl ester prodrug, this compound methyl, is designed to improve permeability by masking the polar carboxylic acid group of the parent drug, making it more lipophilic and thus more likely to be absorbed via passive diffusion.
-
Use of Permeation Enhancers: While not a standard approach for systemic drugs due to potential toxicity, the co-administration with well-characterized and safe permeation enhancers could be explored in preclinical settings to understand the permeability limitations.
Issue 3: High Inter-individual Variability in Pharmacokinetic Studies
Possible Cause: Variability in gastrointestinal physiology, such as gastric emptying time and intestinal motility, as well as the effect of food, can contribute to inconsistent absorption.
Troubleshooting Strategies:
-
Standardized Dosing Conditions: Ensure strict adherence to dosing protocols in preclinical and clinical studies, including fasting conditions, to minimize variability.
-
Controlled-Release Formulations: The development of a controlled-release formulation could potentially reduce the impact of gastrointestinal transit time variability on drug absorption.
Experimental Protocols
In Vitro Dissolution Testing for Poorly Soluble Drugs
Objective: To assess the dissolution rate of this compound or this compound methyl from a solid dosage form.
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for oral solid dosage forms.
Dissolution Medium:
-
Initial Screening: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid, followed by phosphate buffer (pH 6.8) to simulate intestinal fluid.
-
Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) can provide more physiologically relevant data.
Method:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place one tablet/capsule in each dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the concentration of the dissolved drug in the samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug dissolved at each time point.
Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and this compound methyl and to assess whether they are substrates for efflux transporters.
Materials:
-
Caco-2 cells (passage number 20-40)
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES and glucose)
-
Test compounds (this compound, this compound methyl) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)
Method:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Permeability Assay (Apical to Basolateral - A-B): a. Wash the monolayer with pre-warmed transport buffer. b. Add the test compound solution in transport buffer to the apical (A) side of the insert. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37 °C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral side and replace it with fresh buffer. f. At the end of the experiment, take a sample from the apical side.
-
Permeability Assay (Basolateral to Apical - B-A) for Efflux Assessment: a. Follow the same procedure as above, but add the test compound to the basolateral side and sample from the apical side.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
Visualizations
References
- 1. What is the mechanism of this compound methyl? [synapse.patsnap.com]
- 2. What is this compound methyl used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound methyl - Wikipedia [en.wikipedia.org]
- 5. WO2019246455A1 - Treatment of a disease of the gastrointestinal tract with an integrin inhibitor - Google Patents [patents.google.com]
Navigating Adverse Events in Carotegrast Clinical Trials: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for managing adverse events (AEs) encountered during clinical trials of carotegrast. The information is presented in a practical, question-and-answer format to directly address potential issues and ensure the safety of trial participants.
Adverse Event Profile of this compound
This compound, an orally administered small-molecule α4-integrin antagonist, has demonstrated a manageable safety profile in clinical trials for ulcerative colitis.[1][2][3] The majority of reported adverse events have been mild to moderate in severity.[2][3]
Quantitative Analysis of Adverse Events
The following table summarizes the incidence of common adverse events reported in the pivotal Phase 3 clinical trial (AJM300/CT3) of this compound.[1][2][4][5][6]
| Adverse Event | This compound (n=102) | Placebo (n=101) |
| Any Adverse Event | 38% (39/102) | 39% (39/101) |
| Nasopharyngitis | 10% (10/102) | 11% (11/101) |
| Headache | Major AE, specific % not reported[1][4][5] | Major AE, specific % not reported[1][4][5] |
| Nausea | Major AE, specific % not reported[1][4][5] | Major AE, specific % not reported[1][4][5] |
| Hyperamylasemia | Mild AE, reported in 6% of patients in a real-world study[7] | Not Reported |
| Hepatic Dysfunction | Mild AE, reported in 6% of patients in a real-world study[7] | Not Reported |
| Elevated Biliary Enzymes | Mild AE, reported in 6% of patients in a real-world study[7] | Not Reported |
| Serious Adverse Events | One event (anal abscess), deemed unrelated to study drug[2] | Not Reported |
Troubleshooting Guides for Common Adverse Events
This section provides detailed protocols for identifying, grading, and managing the most frequently observed adverse events in this compound clinical trials.
Nasopharyngitis (Common Cold)
Q: A trial participant presents with symptoms of a common cold (runny nose, sore throat, cough). How should this be managed?
A: Nasopharyngitis is the most common adverse event reported in this compound clinical trials, with a similar incidence in both the treatment and placebo arms.[6] Management should focus on symptomatic relief as most cases are viral and self-limiting.[8]
Experimental Protocol: Management of Nasopharyngitis
-
Assessment:
-
Document the onset, duration, and severity of symptoms (e.g., nasal congestion, rhinorrhea, sore throat, cough).
-
Perform a physical examination to rule out more severe respiratory infections.
-
Assess for fever.
-
-
Severity Grading (Common Terminology Criteria for Adverse Events - CTCAE v5.0):
-
Grade 1 (Mild): Mild symptoms, not interfering with daily activities.
-
Grade 2 (Moderate): Moderate symptoms, interfering with some daily activities.
-
Grade 3 (Severe): Severe symptoms, significantly limiting self-care and daily activities.
-
-
Management:
-
Grade 1-2:
-
Grade 3:
-
Evaluate for potential bacterial superinfection.
-
Consider temporary interruption of the study drug if symptoms are severe and impact the participant's ability to comply with trial procedures.
-
Antibiotics should only be prescribed if a bacterial infection is strongly suspected or confirmed.[8]
-
-
-
Follow-up:
-
Monitor the participant's symptoms until resolution.
-
Document all interventions and outcomes in the participant's record.
-
Headache
Q: A participant reports a new-onset or worsening headache. What steps should be taken?
A: Headache is a commonly reported adverse event.[1][4][5] A systematic approach is necessary to differentiate between a primary headache and a headache secondary to other causes.
Experimental Protocol: Management of Headache
-
Assessment:
-
Characterize the headache: onset, frequency, duration, location, quality (e.g., throbbing, pressure), and severity (using a 0-10 pain scale).
-
Inquire about associated symptoms such as nausea, vomiting, photophobia, or phonophobia.[9]
-
Perform a neurological examination to rule out focal deficits.
-
-
Severity Grading (CTCAE v5.0):
-
Grade 1 (Mild): Mild pain, not interfering with daily activities.
-
Grade 2 (Moderate): Moderate pain, interfering with some daily activities.
-
Grade 3 (Severe): Severe pain, significantly limiting self-care and daily activities.
-
-
Management:
-
Grade 1-2:
-
Administer simple analgesics such as acetaminophen or non-steroidal anti-inflammatory drugs (NSAIDs).[10]
-
Advise rest in a quiet, dark room.
-
-
Grade 3:
-
Consider stronger analgesics or migraine-specific medications if the headache has migrainous features.[9]
-
If the headache is severe and persistent, consider temporary interruption of the study drug and further diagnostic workup to exclude other causes.
-
-
-
Follow-up:
-
Assess the response to treatment.
-
If headaches are recurrent or worsen, a more detailed evaluation, including potential neurological consultation, may be warranted.
-
Nausea
Q: How should nausea be managed in a trial participant receiving this compound?
A: Nausea is another frequently reported adverse event.[1][4][5] It is important to assess its impact on the participant's oral intake and overall well-being.
Experimental Protocol: Management of Nausea
-
Assessment:
-
Determine the onset, frequency, and severity of nausea.
-
Assess for associated vomiting and its frequency.
-
Evaluate for signs of dehydration if vomiting is present.
-
-
Severity Grading (CTCAE v5.0):
-
Grade 1 (Mild): Loss of appetite without alteration in eating habits.
-
Grade 2 (Moderate): Oral intake decreased without significant weight loss, dehydration, or malnutrition.
-
Grade 3 (Severe): Inadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicated.
-
-
Management:
-
Grade 1:
-
Advise dietary modifications: small, frequent meals, and avoidance of spicy or fatty foods.
-
-
Grade 2:
-
Consider antiemetic medications (e.g., metoclopramide, ondansetron).[11]
-
Monitor for dehydration and nutritional status.
-
-
Grade 3:
-
Temporarily interrupt the study drug.
-
Administer intravenous fluids if dehydration is present.
-
Consider hospitalization if symptoms are severe and persistent.
-
-
-
Follow-up:
-
Monitor for resolution of symptoms and improvement in oral intake.
-
Once symptoms improve, consider re-challenging with the study drug, potentially at a lower dose if clinically appropriate.
-
Elevated Liver Enzymes
Q: A routine lab test reveals elevated liver enzymes (ALT/AST). What is the appropriate course of action?
A: Mild elevations in liver enzymes have been reported.[7] A structured approach is crucial to determine the clinical significance and appropriate management.
Experimental Protocol: Management of Elevated Liver Enzymes
-
Initial Assessment:
-
Confirm the abnormal lab result with a repeat test.
-
Review the participant's medical history for pre-existing liver conditions, alcohol use, and concomitant medications that could cause liver injury.
-
Perform a physical examination for signs of liver disease (e.g., jaundice, hepatomegaly).
-
-
Severity Grading (based on multiples of the Upper Limit of Normal - ULN):
-
Grade 1 (Mild): ALT/AST > 1x to 3x ULN.
-
Grade 2 (Moderate): ALT/AST > 3x to 5x ULN.
-
Grade 3 (Severe): ALT/AST > 5x to 20x ULN.
-
Grade 4 (Life-threatening): ALT/AST > 20x ULN.
-
-
Management Algorithm:
-
Grade 1:
-
Continue this compound with increased monitoring frequency (e.g., weekly).[12]
-
-
Grade 2:
-
Temporarily hold this compound.
-
Monitor liver function tests every 1-2 weeks.[12]
-
If levels return to baseline or Grade 1, consider restarting this compound at the same or a reduced dose.
-
-
Grade 3-4:
-
Discontinue this compound.
-
Monitor liver function tests every 2-3 days until improvement.[12]
-
Investigate for other causes of liver injury.
-
Consider consultation with a hepatologist.
-
-
-
Follow-up:
-
Continue monitoring until liver enzymes normalize or a clear alternative cause is identified.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound blocks α4 integrins on leukocytes, preventing their binding to adhesion molecules on the vascular endothelium and subsequent migration to inflamed gut tissue.
Experimental Workflow for Managing Adverse Events
Caption: A stepwise workflow for the assessment and management of adverse events based on severity grading.
Logical Relationship of Integrin Inhibition and Potential for Infection
Caption: The mechanism of this compound may theoretically alter immune surveillance, though clinical trials have not shown an increased risk of infection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to its adverse event profile?
A1: this compound is an antagonist of α4-integrin, which is expressed on the surface of leukocytes. By blocking the interaction of α4-integrin with its ligands (VCAM-1 and MAdCAM-1) on vascular endothelial cells, this compound inhibits the migration of leukocytes into inflamed tissues.[3] While this is the intended therapeutic effect in the gut, the modulation of leukocyte trafficking could theoretically affect immune surveillance in other tissues. However, the most common adverse events like nasopharyngitis, headache, and nausea do not appear to be directly mechanistically linked to a systemic immunosuppressive effect, and the overall incidence of infections has not been elevated in clinical trials.[2]
Q2: Are there any serious risks associated with this compound, such as Progressive Multifocal Leukoencephalopathy (PML)?
A2: PML is a rare and serious brain infection that has been associated with another α4-integrin antagonist, natalizumab. The risk of PML with natalizumab is linked to factors such as the presence of anti-JC virus antibodies, prior immunosuppressant use, and treatment duration. While this compound shares a similar target, no cases of PML have been reported in its clinical trials to date.[2] Nevertheless, it is a theoretical risk, and investigators should remain vigilant for any new or worsening neurological symptoms in trial participants.
Q3: What should be done if a participant experiences an adverse event not listed in the common AEs table?
A3: Any untoward medical occurrence in a clinical trial participant should be considered an adverse event, regardless of whether it is thought to be related to the study drug. All AEs must be documented and reported according to the trial protocol and regulatory requirements. The management of any AE should be based on a thorough clinical assessment, severity grading, and appropriate medical intervention to ensure the participant's safety.
Q4: How should concomitant medications be managed in participants experiencing adverse events?
A4: The use of concomitant medications to manage adverse events (e.g., analgesics for headache, antiemetics for nausea) should be carefully documented. It is important to be aware of potential drug-drug interactions. For instance, co-administration with strong CYP3A4 inhibitors may increase this compound exposure and potentially the risk of adverse events. Always refer to the investigator's brochure and trial protocol for guidance on permitted and prohibited concomitant medications.
Q5: What are the criteria for discontinuing a participant from the trial due to an adverse event?
A5: The decision to discontinue a participant from a clinical trial due to an adverse event should be made by the investigator based on the severity and nature of the event, and in accordance with the trial protocol. Generally, discontinuation is warranted for any life-threatening (Grade 4) adverse event, or a severe (Grade 3) adverse event that is persistent, recurrent, or deemed to pose an unacceptable risk to the participant's safety. All discontinuations due to adverse events must be fully documented and reported.
References
- 1. Phase III Clinical Study Data of AJM300 (Nonproprietary Name: this compound Methyl) Conducted in Japan for Treatment of Ulcerative Colitis (AJM300/CT3 Study) will be presented in the 16th Congress of European Crohn's and Colitis Organisation (ECCO'21) | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eapharma.co.jp [eapharma.co.jp]
- 5. Results of Phase III Clinical Study of AJM300 (Nonproprietary Name: this compound Methyl) for Treatment of Ulcerative Colitis Conducted in Japan (AJM300/CT3 Study) - Primary Endpoint Achieved - | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 6. AJM300 (this compound methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound methyl in active ulcerative colitis: a real-world prospective cohort study [irjournal.org]
- 8. droracle.ai [droracle.ai]
- 9. Guidelines on the diagnosis and the current management of headache and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Outpatient Primary Care Management of Headaches: Guidelines from the VA/DoD | AAFP [aafp.org]
- 11. Optimal management of severe nausea and vomiting in migraine: improving patient outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
Navigating Drug-Drug Interactions with Carotegrast Methyl: A Technical Guide for Researchers
For Immediate Release
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the novel α4-integrin antagonist, carotegrast methyl. As an emerging therapeutic agent, understanding its potential for drug-drug interactions (DDIs) is critical for designing preclinical and clinical studies. This document provides a comprehensive overview of the known metabolic pathways and clinical DDI profile of this compound methyl, alongside troubleshooting guidance for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound methyl?
This compound methyl is a prodrug that is rapidly and extensively hydrolyzed by carboxylesterase 1 (CES1) in the liver to its active metabolite, this compound. A smaller fraction of this compound methyl is also metabolized by Cytochrome P450 3A4 (CYP3A4).
Q2: What is the major DDI risk associated with this compound methyl?
Based on clinical studies, this compound methyl is classified as a moderate inhibitor of CYP3A4 .[1] This presents a potential for interactions with co-administered drugs that are sensitive substrates of CYP3A4.
Q3: Are there any known clinically significant drug interactions?
Yes. Co-administration of this compound methyl with the sensitive CYP3A4 substrate midazolam resulted in a significant increase in midazolam exposure.[1] A similar interaction was observed with atorvastatin, another CYP3A4 substrate.[1] Conversely, no significant pharmacokinetic interaction was noted with prednisolone.[1] A significant interaction has also been documented with rifampicin, a strong CYP3A4 inducer and an inhibitor of Organic Anion Transporting Polypeptides (OATPs), which led to a substantial increase in the systemic exposure of the active metabolite, this compound.[2]
Q4: Is there any information on the in vitro inhibition of CYP enzymes by this compound methyl or this compound?
Currently, specific in vitro data, such as IC50 values for the inhibition of various CYP450 isoforms by this compound methyl or its active metabolite, this compound, are not publicly available.
Q5: Does this compound methyl have the potential to induce CYP enzymes?
Information regarding the potential of this compound methyl to induce CYP enzymes is not available in the public domain.
Q6: What is known about the interaction of this compound methyl with drug transporters?
A clinical study investigating the interaction with rifampicin, a known inhibitor of OATP1B1 and OATP1B3, showed a significant increase in this compound exposure, suggesting a potential role of these transporters in its disposition.[2] However, detailed in vitro studies characterizing the interaction of this compound methyl or this compound with major drug transporters (e.g., P-gp, BCRP, OATPs, OATs, OCTs) as a substrate or inhibitor are not publicly available. In clinical trials, concomitant use of OATP1B1/1B3 inhibitors like clarithromycin and atorvastatin did not lead to an observable increase in adverse events.[2]
Troubleshooting Guide for Experimental Studies
This section provides guidance for researchers designing in vitro and in vivo studies to evaluate potential drug-drug interactions with this compound methyl.
| Experimental Question | Recommended Action & Troubleshooting |
| How do I assess the inhibitory potential of this compound methyl and this compound on CYP enzymes in my in vitro system? | Action: Conduct direct and time-dependent CYP inhibition assays using human liver microsomes or recombinant CYP enzymes. Test a range of concentrations for both this compound methyl and this compound against a panel of CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). Troubleshooting: - High background signal: Ensure the purity of your test compounds. Use appropriate vehicle controls. - Inconsistent results: Verify the activity of your microsomal or recombinant enzyme preparations. Ensure accurate quantification of the probe substrate metabolites. |
| How can I determine if this compound methyl induces CYP enzymes? | Action: Perform CYP induction studies using fresh human hepatocytes. Treat hepatocytes with a range of concentrations of this compound methyl and measure the induction of CYP mRNA and/or enzyme activity for key isoforms (CYP1A2, 2B6, 3A4). Troubleshooting: - Cell viability issues: Optimize the concentration of this compound methyl to avoid cytotoxicity. - Low induction response: Use a known strong inducer as a positive control to validate the assay system. |
| How do I investigate the interaction of this compound methyl and this compound with drug transporters? | Action: Utilize in vitro transporter assays (e.g., membrane vesicle assays or cell-based assays with overexpressing cell lines) to determine if this compound methyl or this compound are substrates or inhibitors of key uptake and efflux transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OAT3, OCT2). Troubleshooting: - Ambiguous results: Use specific and well-characterized inhibitors as controls to confirm transporter-mediated effects. - High non-specific binding: Optimize assay conditions, such as protein concentration and incubation time. |
| How should I design an in vivo study to evaluate a potential DDI with a CYP3A4 substrate? | Action: Based on the clinical findings with midazolam, a sensitive CYP3A4 substrate is recommended for in vivo studies in animal models or humans. A crossover study design is ideal to minimize inter-individual variability. Monitor the pharmacokinetics of the substrate with and without this compound methyl co-administration. Troubleshooting: - High variability in PK parameters: Ensure strict adherence to dosing and sampling schedules. Consider the impact of food and other environmental factors. |
Summary of Clinical Drug-Drug Interaction Data
The following tables summarize the key findings from clinical DDI studies involving this compound methyl.
Table 1: Interaction with CYP3A4 Substrates [1]
| Co-administered Drug | Effect on Cmax of Substrate | Effect on AUC of Substrate | Conclusion |
| Midazolam (Oral) | 1.86-fold increase (90% CI: 1.64 - 2.11) | 3.07-fold increase (90% CI: 2.81 - 3.35) | Moderate CYP3A4 Inhibition |
| Atorvastatin | Similar interaction to midazolam (quantitative data not specified) | Similar interaction to midazolam (quantitative data not specified) | Moderate CYP3A4 Inhibition |
| Prednisolone | No significant interaction | No significant interaction | No significant interaction |
Table 2: Interaction with Rifampicin (Strong CYP3A4 Inducer and OATP Inhibitor) [2]
| Analyte | Effect on Cmax | Effect on AUC | Conclusion |
| This compound (Active Metabolite) | 4.78-fold increase (90% CI: 3.64 - 6.29) | 5.59-fold increase (90% CI: 4.60 - 6.79) | Significant interaction, likely involving CYP3A4 and/or OATP inhibition |
Experimental Protocols
Due to the lack of publicly available detailed preclinical study reports, specific experimental protocols for the in vitro studies are not available. However, researchers can refer to standard industry and regulatory guidelines for conducting CYP450 inhibition and induction assays, as well as drug transporter interaction studies.
Visualizing the Metabolic and Interaction Pathways
The following diagrams illustrate the key metabolic pathways and potential drug-drug interaction mechanisms for this compound methyl.
Caption: Metabolism of this compound Methyl.
Caption: DDI Mechanisms of this compound Methyl.
References
Troubleshooting inconsistent results in carotegrast experiments
Welcome to the Carotegrast Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound. This guide addresses common issues that may lead to inconsistent results and provides standardized protocols for key assays.
Frequently Asked Questions (FAQs) - General
Q1: What is the mechanism of action of this compound?
A1: this compound methyl is an orally available small molecule prodrug.[1] Its active metabolite is a potent antagonist of α4 integrins, specifically α4β1 (also known as VLA-4) and α4β7.[1][2] By blocking the interaction of these integrins on the surface of leukocytes with their ligands—vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1)—this compound inhibits the adhesion and migration of inflammatory cells into tissues.[1][3]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily investigated for its anti-inflammatory effects, particularly in the context of inflammatory bowel diseases like ulcerative colitis.[4][5][6] In a research setting, it is commonly used in cell adhesion assays to study leukocyte trafficking and in ligand binding assays to characterize its interaction with α4 integrins.
Q3: How should I prepare this compound for in vitro experiments?
A3: As an oral small molecule, this compound may have limited aqueous solubility.[7][8] For in vitro assays, it is recommended to prepare a stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it to the final working concentration in the assay medium. It is crucial to ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that could affect cell viability or assay performance (typically ≤ 0.1%).
Q4: What are the known adverse effects of this compound from clinical trials?
A4: In clinical studies, this compound has been generally well-tolerated. The most commonly reported adverse events are nasopharyngitis, headache, and nausea.[3]
Troubleshooting Guide: Inconsistent Results in Cell Adhesion Assays
Cell adhesion assays are fundamental for evaluating the efficacy of this compound. Below are common issues and solutions for inconsistent results.
Q5: My negative control (vehicle-treated) shows highly variable cell adhesion. What could be the cause?
A5: Variability in the negative control can stem from several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and gentle mixing before and during plating to avoid cell clumps.
-
Inconsistent Washing Steps: Overly aggressive or inconsistent washing can dislodge adhered cells. Use a multichannel pipette for gentle and uniform aspiration and addition of buffers.
-
Poor Cell Health: Use cells within a consistent and optimal passage number range. Ensure high cell viability (>95%) before starting the assay.[9][10]
-
Plate Edge Effects: Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS to maintain humidity.
Q6: I am observing a weaker than expected inhibitory effect of this compound.
A6: A suboptimal inhibitory effect can be due to several reasons. Refer to the table below for potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| This compound Precipitation | Due to its low aqueous solubility, this compound might precipitate out of solution at higher concentrations. Visually inspect the wells for any precipitate. Consider performing a solubility assay in your specific cell culture medium.[7][8] If solubility is an issue, you may need to adjust the formulation or the maximum concentration tested. |
| Suboptimal Incubation Time | The incubation time with this compound before the adhesion assay may be insufficient. Optimize the pre-incubation time to allow for adequate target engagement. |
| Cell Density | High cell density can lead to non-specific cell aggregation, masking the specific inhibitory effect of this compound. Optimize the cell seeding density to ensure a sub-confluent monolayer. |
| Ligand Coating Issues | Inconsistent or insufficient coating of VCAM-1 or MAdCAM-1 on the plate can lead to variable cell adhesion. Ensure proper coating concentration and incubation conditions as per the manufacturer's instructions. |
Q7: There is high background in my assay (high adhesion to control-coated wells). How can I reduce this?
A7: High background adhesion can obscure the specific signal.
-
Blocking: Ensure that the wells are thoroughly blocked (e.g., with BSA or a specific blocking buffer) to prevent non-specific binding of cells to the plastic.
-
Cell Activation State: The activation state of the cells can influence their adhesiveness. Ensure a consistent cell culture and handling protocol to maintain a stable activation state.
Experimental Workflow for a this compound Cell Adhesion Assay
Troubleshooting Guide: Inconsistent Results in Ligand Binding Assays
Ligand binding assays are crucial for determining the binding affinity of this compound to its target integrins.
Q8: The IC50 value for this compound varies significantly between experiments.
A8: Fluctuations in the IC50 value can be frustrating. The table below outlines common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Reagent Variability | Use reagents from the same lot where possible. If a new lot is introduced, it should be validated against the old lot to ensure consistency. This includes the purified integrin, labeled ligand, and antibodies. |
| Pipetting Errors | Inaccurate pipetting, especially during the creation of the serial dilution of this compound, can lead to significant errors. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Incubation Times and Temperatures | Ensure that incubation times and temperatures are strictly controlled and consistent across all plates and experiments. Deviations can affect the binding equilibrium. |
| Plate Washing | Inconsistent washing can lead to high background or loss of signal. An automated plate washer can improve consistency. |
Q9: I am seeing a high coefficient of variation (%CV) between my replicate wells.
A9: High %CV is often due to technical inconsistencies.
-
Mixing: Ensure all reagents are thoroughly mixed before being added to the wells.
-
Plate Uniformity: Use high-quality assay plates to minimize well-to-well variability.
-
Data Analysis: Review your data analysis workflow. Ensure that the curve fitting model is appropriate for your data.
Logical Flow for Troubleshooting a Ligand Binding Assay
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacological and Clinical data of oral alpha 4 integrin antagonist, this compound methyl, CAROGRA®] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Real-world effectiveness and safety of this compound methyl in patients with ulcerative colitis: a multicenter retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Carotegrast Intolerance in Study Participants
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing intolerance to carotegrast observed in study participants. The following information is intended to support the safe and effective use of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound methyl is an orally active, small-molecule prodrug. Its active metabolite, this compound, is an antagonist of α4-integrin.[1] It works by blocking the interaction of α4β1 and α4β7 integrins on leukocytes with their corresponding ligands, VCAM-1 and MAdCAM-1, on endothelial cells. This inhibition prevents leukocytes from migrating into inflamed tissues, such as the gastrointestinal tract in ulcerative colitis, thereby reducing inflammation.[1][2]
Q2: What are the most common adverse events associated with this compound?
A2: In clinical trials, this compound has been generally well-tolerated.[1][2] The most frequently reported adverse event is nasopharyngitis (common cold).[3][4] Other reported adverse events include headache and nausea.[3][4] Most adverse events have been mild to moderate in severity.[1]
Q3: Have any serious adverse events been linked to this compound?
A3: In a phase 3 clinical trial, the incidence of adverse events was similar between the this compound and placebo groups.[3] While serious adverse events can occur in any clinical trial, a specific causal link to this compound for most serious events has not been definitively established. For instance, one reported serious adverse event was an anal abscess, which was judged to be unrelated to the study drug.[5]
Q4: Can this compound be administered with other medications?
A4: Caution is advised when co-administering this compound with strong inhibitors or inducers of drug-metabolizing enzymes. For example, co-administration with rifampicin, a strong CYP3A4 inducer, has been shown to significantly increase the exposure of this compound.[1] As this compound is a moderate CYP3A4 inhibitor, it may also increase the plasma concentrations of other drugs metabolized by this enzyme. A thorough review of concomitant medications is essential.
Troubleshooting Guides for Common Adverse Events
This section provides a question-and-answer guide to troubleshoot common adverse events that may be encountered during a clinical study with this compound.
Issue 1: Participant reports symptoms of nasopharyngitis (e.g., runny nose, sore throat, cough).
-
Q: What are the initial steps to take?
-
A: Assess the severity of the symptoms. For mild to moderate symptoms, symptomatic treatment can be considered. Ensure the participant is well-hydrated.
-
-
Q: When should further investigation be considered?
-
Q: Is it necessary to modify the dose of this compound?
-
A: For mild to moderate nasopharyngitis, dose modification of this compound is typically not required. The decision to continue, interrupt, or discontinue treatment should be based on the clinical judgment of the investigator, considering the severity of the event and the overall risk-benefit for the participant.
-
Issue 2: Participant complains of a headache.
-
Q: How should a participant's headache be managed?
-
A: For mild to moderate headaches, over-the-counter analgesics such as acetaminophen or ibuprofen may be offered, if not contraindicated by the study protocol. Non-pharmacological interventions like rest in a quiet, dark room can also be suggested.
-
-
Q: What if the headache is severe or persistent?
-
A: A thorough neurological assessment should be performed to rule out other causes. The investigator should be notified immediately.
-
-
Q: Does a headache warrant a change in this compound dosage?
-
A: A mild, transient headache usually does not require a dose adjustment. However, for severe, persistent, or debilitating headaches, a temporary interruption of this compound may be considered to assess for a causal relationship.
-
Issue 3: Participant experiences nausea.
-
Q: What can be done to alleviate nausea?
-
A: Administering this compound with food may help to reduce nausea.[8] Advise the participant to eat small, frequent meals and avoid greasy or spicy foods.
-
-
Q: Should antiemetic medication be prescribed?
-
A: If nausea is persistent and affects the participant's quality of life or ability to take the study medication, an antiemetic may be prescribed at the discretion of the investigator, ensuring it is not a confounding factor for the study's endpoints.
-
-
Q: When is a dose modification of this compound indicated for nausea?
-
A: If nausea is severe and does not respond to supportive measures, a dose reduction or temporary interruption of this compound may be necessary.
-
Issue 4: Participant shows elevated liver enzymes in routine lab tests.
-
Q: What is the appropriate response to elevated liver enzymes?
-
A: The first step is to repeat the liver function tests to confirm the finding. A thorough medical history should be taken to identify other potential causes of liver injury, such as concomitant medications, alcohol use, or viral hepatitis.
-
-
Q: Are there specific thresholds for action?
-
A: While specific guidelines for this compound are not established, general clinical trial practice suggests the following:
-
ALT or AST >3x the upper limit of normal (ULN): Increase the frequency of monitoring.
-
ALT or AST >5x ULN: Consider treatment interruption and investigate the cause.
-
ALT or AST >8x ULN: Treatment should be discontinued.
-
ALT or AST >3x ULN with bilirubin >2x ULN: Treatment should be discontinued immediately, as this may indicate severe liver injury.[9]
-
-
-
Q: How should the participant be monitored?
-
A: Liver function tests should be monitored more frequently until the levels return to baseline. The participant should be advised to report any symptoms of liver injury, such as jaundice, dark urine, or right upper quadrant pain.[9]
-
Quantitative Data Summary
The following tables summarize the incidence of adverse events reported in a key clinical trial for this compound.
Table 1: Incidence of Adverse Events in a Phase 3 Clinical Trial of this compound (AJM300) for Ulcerative Colitis
| Adverse Event Category | This compound (n=102) | Placebo (n=101) |
| Any Adverse Event | 39 (38%) | 39 (39%) |
| Nasopharyngitis | 10 (10%) | 11 (11%) |
| Headache | Not specified | Not specified |
| Nausea | Reported as a major adverse event, but specific numbers not provided in the source. | Reported as a major adverse event, but specific numbers not provided in the source. |
| Serious Adverse Events | 1 (Anal abscess, unrelated to study drug) | 0 |
Source: Adapted from a multicentre, randomised, double-blind, placebo-controlled, phase 3 study.[5]
Table 2: Adverse Events in a Real-World Study of this compound Methyl
| Adverse Event | Number of Patients (n=62) | Severity | Outcome |
| Any Adverse Event | 8 | Not serious | Resolved after discontinuation |
| Hyperamylasemia | Not specified | Mild | Resolved after discontinuation |
| Hepatic dysfunction | Not specified | Mild | Resolved after discontinuation |
| Elevated biliary enzymes | Not specified | Mild | Resolved after discontinuation |
Source: Adapted from a real-world prospective cohort study.[10]
Experimental Protocols
Protocol 1: Monitoring for Hepatotoxicity
-
Objective: To monitor for and manage potential drug-induced liver injury.
-
Procedure:
-
Baseline: Measure serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin prior to the first dose of this compound.
-
During Treatment: Repeat liver function tests at week 4, week 8, and then every 8 weeks for the duration of the study.
-
Unscheduled Monitoring: Perform liver function tests promptly if a participant develops symptoms suggestive of hepatic dysfunction (e.g., fatigue, nausea, jaundice, dark urine, right upper quadrant pain).
-
-
Actionable Thresholds:
-
If ALT or AST are >3x ULN but ≤5x ULN, repeat testing within one week. If the elevation is confirmed, increase monitoring frequency to weekly until levels return to baseline.
-
If ALT or AST are >5x ULN, discontinue this compound and investigate for other causes.
-
If ALT or AST are >3x ULN and total bilirubin is >2x ULN, discontinue this compound immediately and refer for hepatology consultation.
-
Protocol 2: Assessment and Management of Nasopharyngitis
-
Objective: To systematically assess and manage symptoms of nasopharyngitis.
-
Procedure:
-
Symptom Assessment: At each study visit, inquire about symptoms of nasopharyngitis (sore throat, rhinorrhea, nasal congestion, cough). If present, document the severity (mild, moderate, severe) and duration.
-
Physical Examination: If symptoms are moderate to severe or accompanied by fever, perform a targeted physical examination, including an oropharyngeal inspection.
-
Diagnostic Testing: If bacterial pharyngitis is suspected (e.g., tonsillar exudates, tender cervical lymphadenopathy, absence of cough), perform a rapid antigen detection test for Group A Streptococcus.[11]
-
-
Management:
-
Symptomatic Relief: For mild to moderate symptoms, recommend supportive care (e.g., hydration, saline nasal spray, throat lozenges). Over-the-counter analgesics/antipyretics (e.g., acetaminophen, ibuprofen) may be used if not contraindicated.[7]
-
Antibiotic Use: If Group A Streptococcus is confirmed, prescribe a course of appropriate antibiotics as per standard clinical guidelines.[11]
-
Dose Modification: Dose modification of this compound is generally not indicated for nasopharyngitis.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for managing this compound intolerance.
Caption: Logical flow for troubleshooting adverse events.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phase III Clinical Study Data of AJM300 (Nonproprietary Name: this compound Methyl) Conducted in Japan for Treatment of Ulcerative Colitis (AJM300/CT3 Study) will be presented in the 16th Congress of European Crohn's and Colitis Organisation (ECCO'21) | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 4. eapharma.co.jp [eapharma.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. nurseslabs.com [nurseslabs.com]
- 7. medstarfamilychoicedc.com [medstarfamilychoicedc.com]
- 8. Food Effect on a Single High Dose of this compound Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lilly's Omvoh (mirikizumab-mrkz) demonstrated early and sustained improvement in bowel urgency outcomes for patients with ulcerative colitis [prnewswire.com]
- 10. Efficacy and safety of this compound methyl in active ulcerative colitis: a real-world prospective cohort study [irjournal.org]
- 11. Recommendations for Management of Acute Pharyngitis in Adults - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Carotegrast Methyl Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing carotegrast methyl in cellular models. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges, particularly concerning the assessment of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound methyl?
A1: this compound methyl is a small-molecule antagonist of α4-integrin.[1] Its active metabolite selectively inhibits the binding of α4β1 integrin to vascular cell adhesion molecule 1 (VCAM-1) and α4β7 integrin to mucosal addressin cell adhesion molecule 1 (MAdCAM-1).[2] This blockage prevents the migration and infiltration of lymphocytes into inflamed tissues.[2]
Q2: Are there any known off-target effects of this compound methyl at the cellular level?
A2: Currently, there is limited publicly available data specifically detailing the off-target effects of this compound methyl in preclinical cellular models. The majority of available information comes from clinical trials, which report adverse events in human subjects. These clinical findings can, however, guide researchers in designing cellular studies to investigate potential off-target liabilities.
Q3: What are the reported adverse events in clinical trials of this compound methyl that might suggest areas for in vitro off-target investigation?
A3: Clinical studies have shown this compound methyl to be generally well-tolerated.[3] The most frequently reported adverse event is nasopharyngitis, which occurred at a similar rate in both the this compound methyl and placebo groups.[3][4] Other reported mild adverse events include hyperamylasemia, hepatic dysfunction, and elevated biliary enzymes.[5] Researchers could investigate potential off-target effects on pathways related to immune function in the nasopharynx, or on cellular models of liver and pancreatic function.
Q4: How can I proactively screen for potential off-target effects of this compound methyl in my cellular model?
A4: A tiered approach to off-target screening is recommended. Start with broad, unbiased screening methods and follow up with more targeted, hypothesis-driven assays.
-
Tier 1 (Broad Screening): Employ techniques like proteome-wide thermal shift assays (CETSA) or chemical proteomics to identify a wide range of potential protein interactors.
-
Tier 2 (Panel Screening): Use commercially available screening panels that assess activity against a wide range of kinases, GPCRs, ion channels, and other common off-target classes.
-
Tier 3 (Functional Validation): Based on findings from Tiers 1 and 2, or based on the clinical adverse event profile, conduct specific functional cellular assays to confirm and characterize any identified off-target interactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected changes in cell morphology or adhesion not consistent with α4-integrin inhibition. | Off-target effects on other adhesion molecules or cytoskeletal components. | 1. Perform a broad off-target screen (e.g., CETSA) to identify potential unintended binding partners. 2. Use a panel screen to assess activity against other integrins or cell adhesion molecules. 3. Validate any hits with functional assays for cell adhesion and migration. |
| Altered cell viability or proliferation at concentrations where the on-target effect is saturated. | Off-target cytotoxicity or effects on cell cycle regulation. | 1. Conduct a comprehensive cytotoxicity panel using multiple cell lines and endpoints (e.g., apoptosis, necrosis). 2. Perform a kinome scan to identify off-target kinase inhibition, as many kinases are involved in cell cycle control. 3. Investigate changes in key cell cycle markers using flow cytometry or western blotting. |
| Unexplained changes in cytokine or chemokine secretion profiles. | Off-target modulation of immune signaling pathways independent of α4-integrin. | 1. Screen for off-target activity against a panel of common immunology-related receptors and enzymes. 2. Use a multiplex cytokine assay to comprehensively profile changes in secreted factors. 3. Investigate key inflammatory signaling pathways (e.g., NF-κB, MAPK) for unintended activation or inhibition. |
| Inconsistent results between different cell types. | Cell-type specific expression of off-target proteins. | 1. Perform proteomic analysis of the different cell types to identify differentially expressed potential off-targets. 2. Validate the expression of any identified potential off-targets in your specific cellular models. 3. Test the effect of this compound methyl in cell lines engineered to overexpress or knock down the suspected off-target. |
Quantitative Data Summary
The following table summarizes the incidence of common adverse events reported in a Phase 3 clinical trial of this compound methyl in patients with moderately active ulcerative colitis. This data can help inform the design of in vitro studies to investigate the potential cellular basis of these clinical observations.
| Adverse Event | This compound Methyl Group (n=102) | Placebo Group (n=101) |
| Nasopharyngitis | 10 (10%) | 11 (11%) |
| Headache | Not specified in detail | Not specified in detail |
| Nausea | Not specified in detail | Not specified in detail |
| Anal Abscess (Serious) | 1 (1%) - Judged unrelated to study drug | 0 (0%) |
| Data from a multicentre, randomised, double-blind, placebo-controlled, phase 3 study.[3][4] |
A real-world prospective cohort study also reported mild adverse events in 6% of patients, including hyperamylasemia, hepatic dysfunction, and elevated biliary enzymes, all of which resolved after discontinuation of the treatment.[5]
Experimental Protocols
General Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for identifying target and off-target engagement of this compound methyl in intact cells.
1. Cell Culture and Treatment: a. Culture cells of interest to ~80% confluency. b. Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound methyl for a predetermined time (e.g., 1-3 hours) at 37°C.
2. Thermal Challenge: a. Harvest cells and resuspend in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler, followed by cooling at room temperature.
3. Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer. b. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.
4. Protein Quantification and Analysis: a. Collect the supernatant containing the soluble proteins. b. Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or ELISA. c. For proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry.
5. Data Interpretation: a. A shift in the melting curve of a protein to a higher temperature in the presence of this compound methyl indicates a direct binding interaction.
General Protocol for In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for screening this compound methyl against a panel of kinases to identify potential off-target inhibitory activity.
1. Reagents and Materials: a. Recombinant kinases of interest. b. Specific peptide substrates for each kinase. c. ATP (adenosine triphosphate). d. Assay buffer. e. Detection reagents (e.g., ADP-Glo™, Z'-LYTE™). f. This compound methyl stock solution.
2. Assay Procedure: a. In a multi-well plate, add the assay buffer, the specific kinase, and its corresponding substrate. b. Add this compound methyl at various concentrations (typically a serial dilution). Include a positive control inhibitor and a vehicle control (DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature for the kinase reaction for a specified period. e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
3. Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of this compound methyl relative to the controls. b. Plot the percentage of inhibition against the logarithm of the this compound methyl concentration to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
Visualizations
References
- 1. Proteomic analysis of α4β1 integrin adhesion complexes reveals α-subunit-dependent protein recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 4. AJM300 (this compound methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound methyl in active ulcerative colitis: a real-world prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Carotegrast Methyl and Vedolizumab for the Treatment of Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct therapeutic agents for ulcerative colitis: carotegrast methyl, an orally administered small molecule, and vedolizumab, a parenterally administered monoclonal antibody. Both drugs target lymphocyte trafficking to the gut, a key driver of inflammation in ulcerative colitis, but through different molecular interactions. This analysis is based on a review of publicly available data from their respective Phase 3 clinical trials.
Mechanism of Action: Targeting Lymphocyte Migration
This compound Methyl: This agent is an orally active small-molecule antagonist of α4-integrin.[1][2] Its active metabolite inhibits the interaction of α4β1 and α4β7 integrins on the surface of leukocytes with their corresponding receptors, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), on the vascular endothelium.[1] This blockade impedes the extravasation of inflammatory cells into the gastrointestinal tissue.[1]
Vedolizumab: In contrast, vedolizumab is a humanized monoclonal antibody that specifically targets the α4β7 integrin heterodimer.[3][4][5] By binding to α4β7 integrin, vedolizumab selectively blocks its interaction with MAdCAM-1, which is predominantly expressed on the endothelial cells of the gastrointestinal tract.[4] This gut-selective mechanism of action is designed to inhibit the migration of a specific subset of T-lymphocytes into the inflamed gut tissue, thereby reducing intestinal inflammation without causing systemic immunosuppression.[3][4]
Clinical Efficacy: A Review of Phase 3 Data
Direct head-to-head clinical trials comparing this compound methyl and vedolizumab are not available. Therefore, this comparison is based on data from their respective pivotal Phase 3 studies: the AJM300/CT3 study for this compound methyl and the GEMINI I and VISIBLE 1 studies for vedolizumab.
Induction of Clinical Response and Remission
| Endpoint | This compound Methyl (AJM300/CT3)[2][6] | Vedolizumab (GEMINI I)[7] |
| Population | Moderately active UC, inadequate response/intolerance to mesalazine | Moderately to severely active UC, failed ≥1 conventional therapy |
| Treatment Duration | 8 weeks | 6 weeks |
| Clinical Response | 45% (vs. 21% placebo) | 47.1% (vs. 25.5% placebo) |
| Clinical Remission | Not a primary endpoint | 16.9% (vs. 5.4% placebo) |
Maintenance of Clinical Remission
| Endpoint | Vedolizumab (GEMINI I)[7] | Vedolizumab SC (VISIBLE 1)[8] |
| Population | Responders to induction therapy | Responders to IV induction therapy |
| Treatment Duration | 52 weeks | 52 weeks |
| Clinical Remission | 41.8% (Q8W) / 44.8% (Q4W) (vs. 15.9% placebo) | 46.2% (vs. 14.3% placebo) |
Note: The AJM300/CT3 study for this compound methyl focused on induction therapy, and maintenance data is not available from this trial.
Experimental Protocols
This compound Methyl: AJM300/CT3 Study
The AJM300/CT3 study was a multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial conducted in Japan.[3][4]
-
Patient Population: The study enrolled 203 patients with moderately active ulcerative colitis (Mayo Clinic score of 6-10, endoscopic subscore ≥2, and rectal bleeding subscore ≥1) who had an inadequate response or intolerance to mesalazine.[3][4]
-
Study Design: After a 2-week single-blind placebo run-in period, eligible patients were randomized (1:1) to receive either this compound methyl (960 mg) or a placebo, administered orally three times daily for 8 weeks.[4][9]
-
Primary Endpoint: The primary endpoint was the proportion of patients with a clinical response at week 8.[3] Clinical response was defined as a reduction in the Mayo Clinic score of ≥3 points and ≥30% from baseline, with an accompanying decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of ≤1.[10]
-
Secondary Endpoints: Secondary endpoints included the rate of endoscopic remission.[2]
Vedolizumab: GEMINI I Study
The GEMINI I study was a Phase 3, randomized, double-blind, placebo-controlled trial with both induction and maintenance phases.[8]
-
Patient Population: The study included patients with moderately to severely active ulcerative colitis who had failed at least one conventional therapy.[11]
-
Induction Phase: Patients were randomized (3:2) to receive either intravenous vedolizumab (300 mg) or a placebo at weeks 0 and 2.[12] The primary endpoint for the induction phase was clinical response at week 6.[11]
-
Maintenance Phase: Patients who responded to vedolizumab induction were re-randomized (1:1:1) to receive vedolizumab every 8 weeks, vedolizumab every 4 weeks, or a placebo for up to 52 weeks. The primary endpoint for the maintenance phase was clinical remission at week 52.[12] Clinical remission was defined as a complete Mayo score of ≤2 and no individual subscore >1.[7]
Vedolizumab: VISIBLE 1 Study
The VISIBLE 1 study was a Phase 3, randomized, double-blind, double-dummy, placebo-controlled trial evaluating a subcutaneous formulation of vedolizumab for maintenance therapy.[13]
-
Patient Population: The study enrolled adult patients with moderately to severely active ulcerative colitis who achieved a clinical response at week 6 after two doses of open-label intravenous vedolizumab.[13]
-
Study Design: Responders to IV induction were randomized to receive either subcutaneous vedolizumab (108 mg every 2 weeks), intravenous vedolizumab (300 mg every 8 weeks as a reference arm), or a placebo.[13]
-
Primary Endpoint: The primary endpoint was clinical remission at week 52.[13]
Safety and Tolerability
This compound Methyl: In the AJM300/CT3 study, the incidence of adverse events was similar between the this compound methyl and placebo groups.[2] The most common adverse events reported were nasopharyngitis, headache, and nausea.[2] No deaths or cases of progressive multifocal leukoencephalopathy (PML) were observed.[1]
Vedolizumab: The safety profile of vedolizumab has been evaluated in a large clinical trial program.[12][14] The rates of adverse events, serious adverse events, and serious infections were generally similar between vedolizumab-treated patients and those receiving a placebo.[12] Infusion-related reactions have been reported in less than 5% of patients.[12] Importantly, no cases of PML have been reported with vedolizumab treatment.[12][14]
Summary and Future Directions
This compound methyl and vedolizumab represent two distinct approaches to targeting lymphocyte trafficking in ulcerative colitis. This compound methyl is an oral small molecule that blocks both α4β1 and α4β7 integrins, while vedolizumab is a gut-selective monoclonal antibody that specifically targets α4β7 integrin.
The available Phase 3 data suggest that both agents are effective in inducing a clinical response in patients with ulcerative colitis. Vedolizumab has also demonstrated efficacy in maintaining clinical remission. The choice of therapy will likely depend on factors such as disease severity, prior treatment history, route of administration preference, and long-term safety considerations.
Direct comparative effectiveness studies are needed to definitively establish the relative efficacy and safety of these two agents. Further research is also warranted to identify patient populations that are most likely to benefit from each specific mechanism of action.
References
- 1. Efficacy of vedolizumab during intravenous induction therapy in ulcerative colitis and Crohn’s disease: post hoc analysis of patient-reported outcomes from the VISIBLE 1 and 2 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. AJM300 (this compound methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 5. Efficacy and safety of vedolizumab in ulcerative colitis in patients from Asian countries in the GEMINI 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OTH-12 Efficacy and safety of vedolizumab subcutaneous formulation for ulcerative colitis: results of the visible trial | Gut [gut.bmj.com]
- 7. Vedolizumab in Combination With Corticosteroids for Induction Therapy in Crohn’s Disease: A Post Hoc Analysis of GEMINI 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction and Maintenance Therapy with Vedolizumab, a Novel Biologic Therapy for Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AJM300 (this compound methyl), an oral antagonist of α4-integrin, as induction therapy for patients... : Falk Foundation [falkfoundation.org]
- 11. Ulcerative Colitis Clinical Trials for ENTYVIO® (vedolizumab) [entyviohcp.com]
- 12. Effects of vedolizumab on health‐related quality of life in patients with ulcerative colitis: results from the randomised GEMINI 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Practical Primer Addressing Real-World Use Scenarios of Subcutaneous Vedolizumab in Ulcerative Colitis and Crohn’s Disease: Post Hoc Analyses of VISIBLE Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Profile of Carotegrast: A Comparative Analysis with Other Inflammatory Bowel Disease Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profile of carotegrast, an oral, small-molecule α4-integrin antagonist, with other prominent treatments for Inflammatory Bowel Disease (IBD), including biologics and other small molecules. The information is compiled from clinical trial data and peer-reviewed publications to support informed research and development decisions.
Executive Summary
This compound has demonstrated a favorable safety profile in clinical trials for moderately active ulcerative colitis, with an incidence of adverse events comparable to placebo. Its gut-selective mechanism of action, targeting leukocyte migration to the inflamed intestine, is designed to minimize systemic immunosuppression. This contrasts with some other IBD therapies, such as TNF-α inhibitors and Janus kinase (JAK) inhibitors, which have been associated with a broader range of systemic side effects, including serious infections. Vedolizumab, an anti-integrin monoclonal antibody, shares a gut-selective mechanism with this compound and has also shown a favorable safety profile with a low incidence of systemic infections. This guide presents a comparative overview of the safety data for these agents.
Comparative Safety Data
The following tables summarize the key safety findings from clinical trials of this compound and other selected IBD treatments. It is important to note that these data are derived from different clinical trial programs and do not represent head-to-head comparisons unless otherwise specified.
Table 1: Overview of Common Adverse Events (≥2% incidence) in the Phase 3 Trial of this compound (NCT03531892)
| Adverse Event | This compound (n=102) | Placebo (n=101) |
| Nasopharyngitis | 10 (10%) | 11 (11%) |
| Headache | Not Reported | Not Reported |
| Nausea | Not Reported | Not Reported |
| Upper abdominal pain | Not Reported | 2 (2%) |
| Influenza | 0 | 2 (2%) |
| Abnormal hepatic function | 2 (2%) | 1 (1%) |
| Rash | 1 (1%) | 2 (2%) |
| Increased blood lactate dehydrogenase | 0 | 2 (2%) |
| Any Adverse Event | 39 (38%) | 39 (39%) |
| Serious Adverse Events | 1 (1%) * | 0 (0%) |
*A single serious adverse event (anal abscess) was reported in the this compound group but was not considered related to the study drug by the investigator.[1][2][3]
Table 2: Incidence Rates of Adverse Events of Special Interest for Tofacitinib in Ulcerative Colitis (Overall Cohort)
| Adverse Event of Special Interest | Incidence Rate (95% CI) per 100 patient-years |
| Serious Infections | 2.0 (1.4–2.8) |
| Opportunistic Infections | 1.3 (0.8–2.0) |
| Herpes Zoster | 4.1 (3.1–5.2) |
| Malignancy (excluding NMSC*) | 0.7 (0.3–1.2) |
| Non-melanoma skin cancer (NMSC) | 0.7 (0.3–1.2) |
| Major Adverse Cardiovascular Events | 0.2 (0.1–0.6) |
| Gastrointestinal Perforations | 0.2 (0.0–0.5) |
*Non-melanoma skin cancer. Data from an integrated analysis of phase 2, phase 3, and open-label, long-term extension studies.[4]
Table 3: Pooled Safety Analysis of Ustekinumab in IBD (Through 1 Year)
| Adverse Event | Ustekinumab (per 100 patient-years) | Placebo (per 100 patient-years) |
| Any Adverse Event | 118.32 (95% CI, 113.25–123.55) | 165.99 (95% CI, 155.81–176.67) |
| Serious Adverse Events | 21.23 (95% CI, 19.12–23.51) | 27.50 (95% CI, 23.45–32.04) |
| Infections | 64.32 (95% CI, 60.60–68.21) | 80.31 (95% CI, 73.28–87.84) |
| Serious Infections | 5.02 (95% CI, 4.02–6.19) | 5.53 (95% CI, 3.81–7.77) |
| Malignancies (excluding NMSC) | 0.40 (95% CI, 0.16–0.83) | 0.17 (95% CI, 0.00–0.93) |
Data from a pooled analysis of 6 phase 2/3 clinical trials in Crohn's disease and ulcerative colitis.[5][6]
Table 4: Comparative Risk of Serious Infections in IBD
| Comparison | Odds Ratio (95% CI) | Patient Population |
| Vedolizumab vs. TNF-α antagonists | 0.68 (0.56–0.83) | Ulcerative Colitis |
| Vedolizumab vs. TNF-α antagonists | 1.03 (0.78–1.35) | Crohn's Disease |
| Ustekinumab vs. TNF-α antagonists | 0.49 (0.25–0.93) | Crohn's Disease |
| Ustekinumab vs. Vedolizumab | 0.40 (0.17–0.93) | Crohn's Disease |
Data from a systematic review and meta-analysis of head-to-head studies.[7]
Experimental Protocols for Safety Assessment
The safety and tolerability of a new therapeutic agent are rigorously evaluated during clinical development. The methodologies for safety assessment in IBD clinical trials are standardized to ensure comprehensive data collection and reporting, adhering to international guidelines such as those from the International Council for Harmonisation (ICH) and the reporting recommendations from the Consolidated Standards of Reporting Trials (CONSORT) group.
General Methodology for Safety Assessment in IBD Clinical Trials
A standardized approach to safety assessment in clinical trials involves the systematic collection, evaluation, and reporting of adverse events (AEs). An AE is any untoward medical occurrence in a patient administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment.
Key components of the safety assessment protocol include:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting:
-
Investigators are responsible for documenting all AEs observed during the trial, regardless of their perceived relationship to the study drug.
-
AEs are classified based on their severity (mild, moderate, severe) and seriousness. A Serious Adverse Event (SAE) is any event that results in death, is life-threatening, requires hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
-
The relationship of the AE to the study drug is assessed by the investigator.
-
-
Data Collection and Monitoring:
-
Safety data is collected at predefined intervals throughout the study and includes:
-
Physical examinations
-
Vital signs
-
Standard clinical laboratory tests (hematology, clinical chemistry, urinalysis)
-
Electrocardiograms (ECGs)
-
-
Specific monitoring may be implemented based on the known or potential risks of the drug class.
-
-
Expedited Reporting:
-
Standardized Reporting:
-
The reporting of harms in the final clinical trial publication should follow the CONSORT for Harms guidelines to ensure transparency and completeness.[6][11][12][13][14] This includes providing clear definitions of the harms assessed, the methods and timing of assessment, and the absolute frequency of each harm per treatment group.
-
Safety Assessment in the this compound Phase 3 Trial (NCT03531892)
In the pivotal Phase 3 study of this compound, the safety assessment followed a robust protocol consistent with international standards.[2][15][16]
-
Study Design: A multicentre, randomised, double-blind, placebo-controlled study.[15]
-
Patient Population: Patients with moderately active ulcerative colitis who had an inadequate response or intolerance to mesalazine.[2][15]
-
Data Collection: Safety was assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and 12-lead ECGs.
-
Primary Safety Endpoint: The incidence and nature of adverse events and serious adverse events.
-
Adverse Event of Special Interest: Given the mechanism of action, progressive multifocal leukoencephalopathy (PML) was an adverse event of special interest, and patients were monitored for any signs or symptoms. No cases of PML were reported.[2]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is an orally administered small molecule that acts as an antagonist of α4-integrin. Its active metabolite inhibits the interaction of α4β1-integrin with Vascular Cell Adhesion Molecule-1 (VCAM-1) and α4β7-integrin with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). This blockade prevents the trafficking and infiltration of leukocytes into the inflamed intestinal mucosa, thereby reducing inflammation.
Caption: Mechanism of action of this compound.
General Workflow for Safety Assessment in a Clinical Trial
The workflow for assessing safety in a clinical trial is a continuous process from the first administration of the investigational product through to the final analysis and reporting.
Caption: General workflow for clinical trial safety assessment.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. AJM300 (this compound methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fimea.fi [fimea.fi]
- 4. database.ich.org [database.ich.org]
- 5. Reporting safety information on clinical trials | European Medicines Agency (EMA) [ema.europa.eu]
- 6. The CONSORT statement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH E2A CLINICAL SAFETY DATA MANAGEMENT: DEFINITIONS AND STANDARDS FOR EXPEDITED REPORTING - ECA Academy [gmp-compliance.org]
- 8. ICH E2A Clinical safety data management: definitions and standards for expedited reporting - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Official web site : ICH [ich.org]
- 10. ICH E2A GUIDELINE | PPTX [slideshare.net]
- 11. CONSORT Harms 2022 statement, explanation, and elaboration: updated guideline for the reporting of harms in randomised trials | The BMJ [bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. CONSORT Harms 2022 statement, explanation, and elaboration: updated guideline for the reporting of harms in randomized trials - ProQuest [proquest.com]
- 14. resources.equator-network.org [resources.equator-network.org]
- 15. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of Carotegrast and Natalizumab: A Guide for Researchers
A detailed examination of two α4-integrin antagonists, the small molecule carotegrast and the monoclonal antibody natalizumab, in the context of inflammatory bowel disease.
This guide provides a comprehensive comparison of this compound and natalizumab, two therapeutic agents targeting α4-integrin, a key molecule in the inflammatory cascade of autoimmune diseases. While both drugs share a common target, their distinct molecular properties, approved indications, and clinical data warrant a detailed analysis for researchers, scientists, and drug development professionals. This document summarizes their mechanisms of action, presents available clinical trial data in structured tables, outlines key experimental protocols, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction and Overview
This compound methyl is an orally administered small-molecule prodrug that is converted to its active form, this compound.[1] As an α4-integrin antagonist, it is approved in Japan for the treatment of moderately active ulcerative colitis.[2] Its development has been focused on providing an oral treatment option for inflammatory bowel disease (IBD).[3]
Natalizumab is a recombinant humanized monoclonal antibody that targets the α4-subunit of integrins.[4] Administered intravenously, it is approved for the treatment of Crohn's disease and multiple sclerosis.[5] Its use, however, is associated with a risk of progressive multifocal leukoencephalopathy (PML), a rare and serious brain infection.[3]
It is important to note that there are currently no head-to-head clinical trials directly comparing the efficacy and safety of this compound and natalizumab. The following comparison is based on data from separate clinical trials and preclinical studies.
Mechanism of Action: Targeting Leukocyte Trafficking
Both this compound and natalizumab exert their therapeutic effects by inhibiting the function of α4-integrins, which are cell adhesion molecules expressed on the surface of leukocytes (excluding neutrophils).[6][7] These integrins, specifically α4β1 (also known as Very Late Antigen-4 or VLA-4) and α4β7, play a crucial role in the migration of these immune cells from the bloodstream into inflamed tissues.[8]
By binding to the α4-subunit, both drugs block the interaction of α4β1 with Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, and the interaction of α4β7 with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) in the gastrointestinal tract.[4][8] This blockade prevents the adhesion and subsequent transmigration of leukocytes across the vascular endothelium, thereby reducing the inflammatory cell infiltrate in the gut mucosa.[5]
dot
Caption: Mechanism of action of this compound and Natalizumab.
Comparative Clinical Efficacy
The clinical development of this compound has focused on ulcerative colitis, while natalizumab has been extensively studied in Crohn's disease. This difference in target patient populations is a key consideration when comparing their clinical data.
This compound in Ulcerative Colitis
Clinical trials of this compound have demonstrated its efficacy in inducing a clinical response in patients with moderately active ulcerative colitis who have had an inadequate response to conventional therapies.
| Endpoint | This compound (960 mg, 3 times daily) | Placebo | Study |
| Clinical Response at Week 8 | 45% | 21% | Phase 3 (AJM300/CT3)[9] |
| Symptomatic Remission at Week 8 | Not Reported | Not Reported | |
| Endoscopic Improvement at Week 8 | Not Reported | Not Reported | |
| Endoscopic Remission at Week 8 | 57% (real-world study) | N/A | Retrospective Study[10] |
Natalizumab in Crohn's Disease
Natalizumab has shown efficacy in inducing clinical remission and response in patients with moderately to severely active Crohn's disease.
| Endpoint | Natalizumab (300 mg infusion) | Placebo | Study |
| Clinical Remission at Week 8 (2 infusions) | 34% | 23% | Pooled Analysis[1] |
| Clinical Response at Week 8 (2 infusions) | 27% | 42% | Pooled Analysis[1] |
| Clinical Remission at Week 12 (3 infusions) | 39% | 27% | Pooled Analysis[1] |
| Clinical Response at Week 12 (3 infusions) | 24% | 33% | Pooled Analysis[1] |
Safety and Tolerability
The safety profiles of this compound and natalizumab reflect their different molecular modalities and routes of administration.
This compound
In clinical trials, this compound has been generally well-tolerated. The most common adverse events are mild to moderate in severity.
| Adverse Event | This compound | Placebo | Study |
| Any Adverse Event | 38% | 39% | Phase 3 (AJM300/CT3)[9] |
| Nasopharyngitis | Not Reported | Not Reported | |
| Headache | Not Reported | Not Reported | |
| Serious Adverse Events | Not Reported | Not Reported |
Natalizumab
The primary safety concern with natalizumab is the risk of Progressive Multifocal Leukoencephalopathy (PML).[3] Other common adverse events include infusion-related reactions, headache, and fatigue.
| Adverse Event | Natalizumab | Placebo | Study |
| Any Adverse Event (1 infusion) | 74% | 81% | Cochrane Review[11] |
| Serious Adverse Events (1 infusion) | 10% | 11% | Cochrane Review[11] |
| Headache | Common | Common | Cochrane Review[11] |
| Infusion-related reactions | Common | Less Common | |
| Progressive Multifocal Leukoencephalopathy (PML) | Identified Risk | No Risk | [3] |
Experimental Protocols
Pharmacodynamic Assessment
The pharmacodynamic effects of both drugs are primarily assessed by measuring their impact on circulating lymphocytes and receptor saturation.
This compound:
-
Method: A key pharmacodynamic marker for this compound is the change in peripheral lymphocyte count.[11] Following administration, an increase in circulating lymphocytes is observed, which is indicative of the inhibition of their migration out of the bloodstream.[11]
-
Assay: Automated hematology analyzers are used to quantify lymphocyte counts in blood samples collected at various time points after drug administration.[11]
Natalizumab:
-
Method: The pharmacodynamics of natalizumab are evaluated by measuring the saturation of α4-integrin on the surface of lymphocytes and by monitoring lymphocyte counts.[12]
-
Assay: Flow cytometry-based assays are used to determine α4-integrin saturation.[9] This involves using a fluorescently labeled anti-human IgG4 antibody to detect natalizumab bound to the integrin on peripheral blood mononuclear cells.[9]
dot
Caption: Workflow for Natalizumab Pharmacodynamic Assay.
Cell Adhesion Assays
In vitro cell adhesion assays are crucial for quantifying the inhibitory activity of these drugs on the interaction between leukocytes and endothelial adhesion molecules.
-
Protocol:
-
Coating: Microplate wells or capillaries are coated with recombinant VCAM-1 or MAdCAM-1.[13]
-
Cell Culture: A leukocyte cell line (e.g., Jurkat cells) expressing α4-integrins is used.
-
Treatment: The cells are pre-incubated with varying concentrations of this compound or natalizumab.
-
Adhesion: The treated cells are added to the coated wells and allowed to adhere for a specific period.
-
Washing: Non-adherent cells are removed by washing.
-
Quantification: The number of adherent cells is quantified, typically by microscopy or a fluorescence-based assay.
-
dot
Caption: Workflow for a Cell Adhesion Assay.
Signaling Pathways
The binding of α4-integrins to their ligands, VCAM-1 and MAdCAM-1, triggers intracellular signaling cascades that are essential for leukocyte adhesion, migration, and activation. While the primary mechanism of this compound and natalizumab is the physical blockade of this initial binding, this action consequently prevents the downstream signaling events.
Integrin-mediated signaling involves the recruitment of various intracellular proteins to the cytoplasmic tails of the integrin subunits. This leads to the activation of focal adhesion kinase (FAK) and Src family kinases, which in turn activate downstream pathways such as the Ras-MAPK and PI3K-Akt pathways. These pathways regulate cytoskeletal reorganization, cell motility, and gene expression, all of which contribute to the inflammatory response.
dot
Caption: Downstream Signaling of α4-Integrin.
Conclusion
This compound and natalizumab represent two distinct therapeutic approaches to targeting α4-integrin for the treatment of inflammatory bowel diseases. This compound offers the convenience of oral administration as a small molecule, while natalizumab is a well-established intravenous monoclonal antibody. The choice between these agents in a clinical or research setting will depend on the specific disease indication, patient characteristics, and risk tolerance, particularly concerning the potential for PML with natalizumab.
The absence of direct comparative trials makes it challenging to definitively assess the relative efficacy and safety of these two drugs. Future research, including head-to-head studies or well-designed real-world evidence analyses, will be crucial to further delineate their respective places in the therapeutic landscape of IBD. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support the ongoing research and development efforts in this important field.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound methyl - EA Pharma - AdisInsight [adisinsight.springer.com]
- 3. How Natalizumab Binds and Antagonizes α4 Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natalizumab in the treatment of Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New biologic therapeutics for ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrin antagonists as potential therapeutic options for the treatment of Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-integrin therapy for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Natalizumab 6-Week Dosing vs Continued 4-Week Dosing for Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Food Effect on a Single High Dose of this compound Methyl, an Oral Antagonist of α4-Integrin, in Healthy Male Subjects: A Randomised, Placebo-Controlled, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Dynamic Adhesion Assay for the Functional Analysis of Anti-adhesion Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Carotegrast Methyl Demonstrates Efficacy in Ulcerative Colitis Trial Against Placebo
Carotegrast methyl, an orally administered α4-integrin antagonist, has shown significant efficacy and a favorable safety profile as an induction therapy for moderately active ulcerative colitis in a pivotal phase 3 clinical trial. The head-to-head comparison against a placebo revealed a statistically significant improvement in clinical response rates for patients treated with this compound methyl. This guide provides a comprehensive overview of the clinical trial data, experimental protocols, and the mechanism of action of this compound methyl for researchers, scientists, and drug development professionals.
Efficacy in Moderately Active Ulcerative Colitis
The primary endpoint of the multicenter, randomized, double-blind, placebo-controlled, phase 3 study (AJM300/CT3) was the clinical response rate at week 8.[1] The trial enrolled 203 patients with moderately active ulcerative colitis who had an inadequate response to 5-aminosalicylic acid.[1]
Key Findings:
-
At week 8, a significantly higher proportion of patients in the this compound methyl group achieved a clinical response compared to the placebo group.[2][3][4]
-
Statistically significant improvements were also noted in secondary endpoints, including mucosal remission rate and rectal bleeding disappearance rate for the this compound methyl group.[1]
-
The study continued for up to 24 weeks for patients who did not achieve endoscopic remission or cessation of rectal bleeding by week 8, with continued positive outcomes for the this compound methyl group.[5]
| Efficacy Outcome | This compound Methyl (n=102) | Placebo (n=101) | Odds Ratio (95% CI) | p-value |
| Clinical Response at Week 8 | 45% (46 patients) | 21% (21 patients) | 3.30 (1.73–6.29) | 0.00028 |
Table 1: Clinical Response Rate at Week 8. [2][3][4]
Safety and Tolerability Profile
This compound methyl was well-tolerated among the study participants. The incidence of adverse events was similar between the this compound methyl and placebo groups.[2][3][6]
-
The most commonly reported adverse event was nasopharyngitis.[3][6]
-
Most adverse events were mild to moderate in severity.[3][6]
-
No deaths were reported during the study.[3][6] A serious adverse event of anal abscess was reported in one patient in the this compound methyl group but was considered unrelated to the study drug.[3]
| Adverse Event | This compound Methyl (n=102) | Placebo (n=101) |
| Any Adverse Event | 38% (39 patients) | 39% (39 patients) |
| Nasopharyngitis | 10% (10 patients) | 11% (11 patients) |
| Treatment-Related Nasopharyngitis | 3% (3 patients) | 4% (4 patients) |
| Serious Adverse Events | 1 patient (anal abscess, unrelated) | 0 patients |
Table 2: Incidence of Adverse Events. [2][3][6]
Experimental Protocols
The AJM300/CT3 study was a multicenter, randomized, double-blind, placebo-controlled, phase 3 trial conducted at 82 hospitals and clinics in Japan.[2][3][4]
Patient Population: The study enrolled patients with a Mayo Clinic score of 6-10, an endoscopic subscore of ≥2, and a rectal bleeding subscore of ≥1, who had an inadequate response or intolerance to mesalazine.[2][3][4]
Treatment Regimen: Patients were randomly assigned in a 1:1 ratio to receive either 960 mg of this compound methyl or a placebo, administered orally three times daily for 8 weeks.[2][3][7] For those who did not achieve endoscopic remission or cessation of rectal bleeding by week 8, the treatment was continued for up to 24 weeks.[2][7]
Primary and Secondary Endpoints: The primary endpoint was the proportion of patients with a clinical response at week 8, defined as a reduction in the Mayo Clinic score of ≥30% and ≥3 points from baseline, with an accompanying decrease in the rectal bleeding subscore of ≥1 or a rectal bleeding subscore of ≤1.[3] Secondary endpoints included the endoscopic remission rate.[8]
Visualizing the Mechanism and Trial Workflow
To better understand the biological activity of this compound methyl and the design of the clinical trial, the following diagrams are provided.
Caption: Mechanism of action of this compound methyl.
Caption: Workflow of the AJM300/CT3 clinical trial.
This compound methyl, with its targeted mechanism of inhibiting α4-integrin, presents a novel oral therapeutic option for patients with moderately active ulcerative colitis who have not responded adequately to conventional therapy.[9][10][11] The robust data from the phase 3 clinical trial underscores its potential as an effective and well-tolerated induction therapy.[2][3] The drug received its first approval in Japan in March 2022 for the treatment of moderate ulcerative colitis.[9]
References
- 1. Results of Phase III Clinical Study of AJM300 (Nonproprietary Name: this compound Methyl) for Treatment of Ulcerative Colitis Conducted in Japan (AJM300/CT3 Study) - Primary Endpoint Achieved - | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 2. AJM300 (this compound methyl), an oral antagonist of α4-integrin, as induction therapy for patients... : Falk Foundation [falkfoundation.org]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. AJM300 (this compound methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 8. Phase III Clinical Study Data of AJM300 (Nonproprietary Name: this compound Methyl) Conducted in Japan for Treatment of Ulcerative Colitis (AJM300/CT3 Study) will be presented in the 16th Congress of European Crohn's and Colitis Organisation (ECCO'21) | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound methyl? [synapse.patsnap.com]
- 11. What is this compound methyl used for? [synapse.patsnap.com]
Carotegrast Demonstrates Efficacy in Mucosal Healing for Ulcerative Colitis: A Comparative Analysis
For Immediate Release
TOKYO, Japan – November 7, 2025 – Carotegrast, an oral, small-molecule α4-integrin antagonist, has shown significant promise in inducing mucosal healing in patients with moderately active ulcerative colitis (UC). This guide provides a comprehensive comparison of this compound's performance against established alternative therapies, supported by data from key clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Mechanism of Action: A Targeted Approach
This compound methyl is a prodrug that is converted to its active form, this compound, in the liver.[1] this compound functions as an antagonist of α4-integrin, a protein expressed on the surface of leukocytes.[2] By blocking the interaction of α4β1 and α4β7 integrins with their respective ligands—vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1)—this compound effectively inhibits the migration of these inflammatory cells into the gastrointestinal tract.[3][4][5] This targeted inhibition of leukocyte trafficking reduces inflammation and promotes the healing of the intestinal mucosa.[2][6]
Comparative Efficacy in Mucosal Healing
The following tables summarize the mucosal healing rates of this compound and its alternatives as observed in their respective pivotal clinical trials. Mucosal healing is a critical endpoint in UC treatment, associated with improved long-term outcomes.[7][8]
Induction Therapy
| Drug | Trial | Dosage | Timepoint | Mucosal Healing Rate (Drug) | Mucosal Healing Rate (Placebo) |
| This compound | Phase 3 (NCT03531892) | 960 mg, three times daily | Week 8 | 55% | 27% |
| Vedolizumab | GEMINI 1 | 300 mg IV at weeks 0 and 2 | Week 6 | 40.9% | 24.3% |
| Tofacitinib | OCTAVE Induction 1 & 2 | 10 mg, twice daily | Week 8 | 31.3% & 28.4% | 15.6% & 11.6% |
| Infliximab | ACT-1 & ACT-2 | 5 mg/kg IV at weeks 0, 2, 6 | Week 8 | 62% & 60.3% | 33.9% & 30.9% |
Mucosal healing defined as a Mayo endoscopic subscore of 0 or 1.
Maintenance Therapy
| Drug | Trial | Dosage | Timepoint | Mucosal Healing Rate (Drug) | Mucosal Healing Rate (Placebo) |
| Vedolizumab | GEMINI 1 | 300 mg IV every 8 weeks | Week 52 | 51.6% | 13.1% |
| Tofacitinib | OCTAVE Sustain | 5 mg or 10 mg, twice daily | Week 52 | 37.4% or 45.7% | 13.1% |
| Infliximab | ACT-1 | 5 mg/kg IV every 8 weeks | Week 54 | 45.5% | 18.2% |
Mucosal healing defined as a Mayo endoscopic subscore of 0 or 1.
Detailed Experimental Protocols
A summary of the methodologies for the key clinical trials is provided below to allow for a critical appraisal of the presented data.
This compound: Phase 3 Study (NCT03531892)
This multicenter, randomized, double-blind, placebo-controlled study enrolled patients with moderately active UC who had an inadequate response or intolerance to mesalazine.[9][10][11] Patients were randomized to receive oral this compound 960 mg three times daily or a placebo for 8 weeks.[9][10][11] The primary endpoint was clinical response at week 8, defined as a reduction in the Mayo Clinic score of ≥30% and ≥3 points, with a decrease in the rectal bleeding subscore of ≥1 or an absolute subscore of ≤1, and an endoscopic subscore of ≤1.[9][10][11] Patients who did not achieve endoscopic remission or cessation of rectal bleeding could continue treatment for up to 24 weeks.[9][10][11]
Vedolizumab: GEMINI 1
The GEMINI 1 trial was a randomized, double-blind, placebo-controlled study that evaluated vedolizumab in patients with moderately to severely active UC who had failed at least one conventional therapy.[12] The induction phase involved two intravenous doses of 300 mg vedolizumab or placebo at weeks 0 and 2.[12] The primary endpoint for the induction phase was clinical response at week 6.[13] Patients who responded to induction therapy were then re-randomized to receive vedolizumab every 8 or 4 weeks, or placebo, for up to 52 weeks.[12] The primary endpoint for the maintenance phase was clinical remission at week 52.[13] Mucosal healing was a key secondary endpoint, defined as a Mayo endoscopic subscore of 0 or 1.[13]
Tofacitinib: OCTAVE Induction 1 & 2 and OCTAVE Sustain
The OCTAVE program consisted of two identical induction trials (OCTAVE Induction 1 and 2) and a maintenance trial (OCTAVE Sustain).[3][14] These randomized, double-blind, placebo-controlled studies enrolled patients with moderately to severely active UC.[3][14] In the induction trials, patients received 10 mg of tofacitinib twice daily or a placebo for 8 weeks.[3][14] The primary endpoint was remission at week 8.[15] Patients who achieved a clinical response in the induction trials were then re-randomized to receive 5 mg or 10 mg of tofacitinib twice daily, or a placebo, for 52 weeks in the OCTAVE Sustain trial.[15] The primary endpoint for the maintenance trial was remission at week 52.[15] Mucosal healing, defined as a Mayo endoscopic subscore of 0 or 1, was a key secondary endpoint in all three trials.[15][16]
Infliximab: ACT-1 & ACT-2
The Active Ulcerative Colitis Trials (ACT-1 and ACT-2) were randomized, double-blind, placebo-controlled studies that assessed the efficacy of infliximab in patients with moderate-to-severe UC who had not responded to conventional therapies.[6][7] Patients received intravenous infusions of 5 mg/kg or 10 mg/kg of infliximab, or a placebo, at weeks 0, 2, and 6, and then every 8 weeks.[17] The primary endpoints were clinical response and remission at week 8 and week 30 (and week 54 for ACT-1).[17] Mucosal healing was defined as a Mayo endoscopic subscore of 0 or 1.[7][17]
Conclusion
This compound presents a promising oral therapeutic option for the induction of mucosal healing in patients with moderately active ulcerative colitis. Its targeted mechanism of action offers an alternative to systemically acting agents. The comparative data from clinical trials indicate that this compound's efficacy in achieving mucosal healing is competitive with other established advanced therapies. Further real-world evidence and head-to-head trials will be valuable in positioning this compound within the evolving treatment landscape for ulcerative colitis.
References
- 1. Tofacitinib in the treatment of ulcerative colitis: efficacy and safety from clinical trials to real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Tofacitinib succeeds as ulcerative colitis induction therapy | MDedge [mdedge.com]
- 4. Effect of vedolizumab (anti-α4β7-integrin) therapy on histological healing and mucosal gene expression in patients with UC | Gut [gut.bmj.com]
- 5. Study shows investigational subcutaneous formulation of ENTYVIO® (vedolizumab) achieves and maintains clinical remission and mucosal healing in moderately to severely active ulcerative colitis [newswire.ca]
- 6. Mucosal Healing with Infliximab: Results From the Active Ulcerative Colitis Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early mucosal healing with infliximab is associated with improved long-term clinical outcomes in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mucosal Healing in Inflammatory Bowel Disease—A True Paradigm of Success? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AJM300 (this compound methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 11. keio.elsevierpure.com [keio.elsevierpure.com]
- 12. Ulcerative Colitis Clinical Trials for ENTYVIO® (vedolizumab) [entyviohcp.com]
- 13. clf1.medpagetoday.com [clf1.medpagetoday.com]
- 14. Novel oral-targeted therapies for mucosal healing in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diposit.ub.edu [diposit.ub.edu]
- 16. Results - Clinical Review Report: Tofacinitib (Xeljanz) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. naspghan.org [naspghan.org]
Real-World Efficacy and Safety of Carotegrast in Ulcerative Colitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the real-world effectiveness and safety of carotegrast, an oral α4-integrin antagonist, for the treatment of moderately active ulcerative colitis (UC). The performance of this compound is objectively compared with key therapeutic alternatives, including the gut-selective integrin inhibitor vedolizumab, tumor necrosis factor (TNF) inhibitors, and Janus kinase (JAK) inhibitors. The information is supported by quantitative data from real-world studies and pivotal clinical trials, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Comparative Efficacy in Real-World Settings
The following tables summarize the real-world effectiveness of this compound and its comparators in patients with ulcerative colitis. It is important to note that direct head-to-head real-world comparisons are limited, and patient populations, study designs, and outcome definitions may vary across studies.
Table 1: Real-World Clinical Remission and Response Rates for this compound
| Study | Patient Population | Treatment Duration | Clinical Remission Rate | Clinical Response Rate | Citation(s) |
| Multicenter retrospective cohort (Japan) | 62 patients with active UC | Median 84 days | 48.4% | 56.5% | [1] |
| 42 corticosteroid/advanced therapy-naive patients | 54.8% | 64.3% | [1] | ||
| Prospective cohort study (Japan) | 50 patients with active UC | Up to 24 weeks | 52% (at 24 weeks) | - | [2] |
| 8 weeks | 45% | - | [2] |
Table 2: Comparative Real-World Efficacy of Vedolizumab, TNF Inhibitors, and JAK Inhibitors in Ulcerative Colitis
| Drug Class | Study Type | Patient Population | Treatment Duration | Clinical Remission Rate | Clinical Response Rate | Citation(s) |
| Vedolizumab | Multicenter retrospective (Australia & Oxford) | 303 UC patients (60% anti-TNF naive) | 12 months | 60% | - | [3] |
| Prospective observational (Poland) | 100 moderate to severe UC patients | 54 weeks | 50% | 62% | [4] | |
| TNF Inhibitors | Retrospective cohort (Italy) | Biologic-naive UC patients | 52 weeks | 57.4% (overall) | 75.4% (overall) | [5] |
| (Infliximab, Adalimumab, Golimumab) | Nationwide claims database (Korea) | UC patients initiating anti-TNF therapy | 1 year | - | 36.5% (optimal response) | [6] |
| JAK Inhibitors | Multicenter retrospective (Europe) | 131 bio-experienced UC patients (Upadacitinib) | 52 weeks | 86.2% (CSFCR) | - | [7] |
| (Tofacitinib, Upadacitinib, Filgotinib) | 31 bio-experienced UC patients (Filgotinib) | 52 weeks | 60% (CSFCR) | - | [7] | |
| Systematic review & meta-analysis (RWE) | 830 UC patients (Tofacitinib) | 24 weeks | 29% | 40% | [8] |
CSFCR: Corticosteroid-free clinical remission
Comparative Safety in Real-World Settings
The safety profiles of this compound and its alternatives are summarized below based on real-world data.
Table 3: Real-World Safety Profile of this compound
| Study | Incidence of Adverse Events (AEs) | Common Adverse Events | Serious Adverse Events (SAEs) | Discontinuation due to AEs | Citation(s) |
| Multicenter retrospective cohort (Japan) | 12.7% | Liver dysfunction, nausea | None reported | 11.1% | [1] |
| Prospective cohort study (Japan) | 6% | Hyperamylasemia, hepatic dysfunction, elevated biliary enzymes | None reported | Not specified | [2] |
Table 4: Comparative Real-World Safety of Vedolizumab, TNF Inhibitors, and JAK Inhibitors
| Drug Class | Study Type | Incidence of Serious Adverse Events (SAEs) | Incidence of Serious Infections | Key Safety Considerations | Citation(s) |
| Vedolizumab | 24-month retrospective medical chart review | Lower vs. anti-TNFα (HR=0.42) | Lower vs. anti-TNFα (HR=0.40) | Gut-selective action may reduce systemic immunosuppression. | [9] |
| TNF Inhibitors | 24-month retrospective medical chart review | Higher vs. vedolizumab | Higher vs. vedolizumab | Increased risk of infections, including opportunistic infections. | [9] |
| JAK Inhibitors | Retrospective, multicentre study | Not specified | Not specified | Hyperlipidemia was the most common AE. Increased risk of herpes zoster and other infections. | [7] |
Experimental Protocols of Pivotal Clinical Trials
Detailed methodologies for the key clinical trials provide context for the efficacy and safety data.
This compound: AJM300/CT3 Study (Phase 3)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 study conducted in Japan[10][11]. The study consisted of a treatment phase and an open-label re-treatment phase[10].
-
Patient Population: 203 adult patients with moderately active ulcerative colitis (Mayo Clinic score of 6–10, endoscopic subscore ≥2, rectal bleeding subscore ≥1) who had an inadequate response or intolerance to mesalazine[10][11].
-
Intervention: Patients were randomized (1:1) to receive oral this compound methyl (960 mg) or placebo three times daily for 8 weeks[10][11]. Treatment could be continued for up to 24 weeks if endoscopic remission was not achieved or rectal bleeding did not stop[10].
-
Primary Endpoint: The proportion of patients with a clinical response at week 8, defined as a reduction in Mayo Clinic score of ≥30% and ≥3 points, a reduction in rectal bleeding score of ≥1 or an absolute score of ≤1, and an endoscopic subscore of ≤1[10].
Vedolizumab: GEMINI 1 Study (Phase 3)
-
Study Design: A multicenter, phase 3, randomized, double-blind, placebo-controlled study with an induction and a maintenance phase[12][13].
-
Patient Population: Adult patients with moderately to severely active ulcerative colitis who had failed at least one conventional therapy[12].
-
Intervention:
-
Primary Endpoints:
-
Induction: Clinical response (decrease in Mayo score of ≥3 points and ≥30% from baseline, with a decrease in rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of ≤1) at week 6[12].
-
Maintenance: Clinical remission (complete Mayo score of ≤2 points and no individual subscore >1 point) at week 52[12].
-
Ustekinumab: UNIFI Study (Phase 3)
-
Study Design: A phase 3 program consisting of a randomized, double-blind, placebo-controlled induction study and a maintenance study[14][15].
-
Patient Population: Adult patients with moderate to severe ulcerative colitis who had an inadequate response to or were intolerant to conventional or biologic therapies[14].
-
Intervention:
-
Primary Endpoints:
Tofacitinib: OCTAVE Program (Phase 3)
-
Study Design: Two identical induction trials (OCTAVE Induction 1 & 2) and a maintenance trial (OCTAVE Sustain)[16][17].
-
Patient Population: Adult patients with moderately to severely active ulcerative colitis who had an inadequate response or intolerance to corticosteroids, immunomodulators, or a TNF antagonist[16].
-
Intervention:
-
Primary Endpoints:
Signaling Pathways and Experimental Workflows
Mechanism of Action: Integrin Antagonism
This compound and vedolizumab both function by inhibiting lymphocyte trafficking to the gut, but they target the α4-integrin subunit in slightly different ways. This compound is a small molecule antagonist of α4-integrin, which is a component of both α4β1 and α4β7 integrins. Vedolizumab is a monoclonal antibody that specifically targets the α4β7 integrin heterodimer. The α4β7 integrin on the surface of lymphocytes binds to the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) on endothelial cells in the gut, facilitating the migration of inflammatory cells into the intestinal tissue. By blocking this interaction, these drugs reduce gut inflammation.
References
- 1. Efficacy and Safety of Ustekinumab for Ulcerative Colitis Through 4 Years: Final Results of the UNIFI Long-Term Maintenance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEW PHASE 3 DATA SHOW SINGLE DOSE OF STELARA® (USTEKINUMAB) INDUCES CLINICAL REMISSION AND RESPONSE IN ADULTS WITH MODERATE TO SEVERE ULCERATIVE COLITIS [jnj.com]
- 3. hcplive.com [hcplive.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. AJM300 (this compound methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pfizer Announces Positive Top-Line Results from Two Phase 3 Trials of Oral Tofacitinib in Adults with Moderate-to-Severe Ulcerative Colitis | Pfizer [pfizer.com]
- 12. Efficacy and safety of vedolizumab in ulcerative colitis in patients from Asian countries in the GEMINI 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portal.fis.tum.de [portal.fis.tum.de]
- 14. Real-world effectiveness of vedolizumab compared to anti-TNF agents in biologic-naïve patients with ulcerative colitis: A two-year propensity-score-adjusted analysis from the prospective, observational VEDOIBD -study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Force-Dependent Mechanism of an Integrin α4β7–MAdCAM-1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 3 OCTAVE Studies of Oral Tofacitinib in Ulcerative Colitis Results Published in The New England Journal of Medicine | Pfizer [pfizer.com]
- 17. darmzentrum-bern.ch [darmzentrum-bern.ch]
A Comparative Guide to the Long-Term Safety and Efficacy of Carotegrast Methyl for Ulcerative Colitis
This guide provides a detailed comparison of carotegrast methyl with other established therapeutic alternatives for the treatment of moderately active ulcerative colitis (UC). It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by clinical trial data and detailed experimental methodologies.
Introduction and Mechanism of Action
This compound methyl (trade name: Carogra®) is an orally administered small-molecule α4-integrin antagonist.[1][2] It is approved in Japan for inducing remission in patients with moderately active ulcerative colitis who have had an inadequate response to 5-aminosalicylic acid (5-ASA) therapy.[3][4] The active metabolite of this compound methyl, this compound, exerts its anti-inflammatory effect by inhibiting the interaction of α4β1 and α4β7 integrins on leukocytes with their corresponding receptors, VCAM-1 and MAdCAM-1, on vascular endothelial cells.[4][5][6] This blockade prevents the migration of inflammatory cells into the intestinal mucosa, thereby reducing inflammation.[1][5]
This mechanism is distinct from other major classes of biologics and small molecules used in UC treatment:
-
Anti-TNFα Antibodies (e.g., Infliximab): These agents neutralize tumor necrosis factor-alpha, a key pro-inflammatory cytokine.[3]
-
Anti-Interleukin Antibodies (e.g., Ustekinumab): Ustekinumab targets the p40 subunit of interleukins IL-12 and IL-23, disrupting inflammatory signaling pathways.[2]
-
Gut-Selective Anti-Integrin Antibodies (e.g., Vedolizumab): Vedolizumab is a monoclonal antibody that specifically targets the α4β7 integrin, offering a more gut-selective inhibition of lymphocyte trafficking compared to this compound methyl.[7]
Caption: Mechanism of Action of this compound Methyl.
Comparative Efficacy Data
The long-term efficacy data for this compound methyl is primarily from induction and short-term extension studies, whereas alternatives like vedolizumab and ustekinumab have multi-year data.
| Drug | Trial/Study | Patient Population | Timepoint | Clinical Remission | Clinical Response | Endoscopic Improvement/Remission | Citation |
| This compound Methyl | AJM300/CT3 (Phase 3) | Moderate UC, 5-ASA inadequate response | Week 8 | - | 45% (vs 21% placebo) | Endoscopic Remission: Not specified as primary | [2][8] |
| Real-World (Japan) | Moderate UC | End of Treatment (Median 84 days) | 48.4% | - | Endoscopic Improvement: 64% | [9][10] | |
| Vedolizumab | GEMINI LTS | Moderate-Severe UC | 152 Weeks | 96% (of induction responders) | - | - | [11] |
| GEMINI LTS | Moderate-Severe UC | 400 Weeks | 33% | - | - | [7][12] | |
| Ustekinumab | UNIFI LTE | Moderate-Severe UC | Week 200 (4 Years) | 55.2% (Symptomatic Remission) | - | 80.7% | [13][14] |
| Infliximab | Swedish Multicentre | Chronic Active UC | 2.9 Years (Median) | 50.4% (Steroid-free) | 75.3% (at follow-up) | - | [15] |
| Real-Life Study | UC Outpatients | 48 Months (Median) | 65.8% | - | 77.0% (Mucosal Healing) | [16][17] |
Comparative Safety Data
This compound methyl has been shown to be well-tolerated in its clinical trials, with no new safety signals emerging in real-world use thus far. A key theoretical concern for α4-integrin antagonists is the risk of progressive multifocal leukoencephalopathy (PML), though no cases have been reported with this compound methyl.[3]
| Drug | Trial/Study | Common Adverse Events | Serious Adverse Events / Specific Concerns | Citation |
| This compound Methyl | AJM300/CT3 (Phase 3) | Nasopharyngitis (10%), Headache, Nausea | One case of anal abscess (judged unrelated to drug). No cases of PML reported. | [2][4][8] |
| Vedolizumab | GEMINI LTS | Nasopharyngitis, Headache, Arthralgia, UC/CD Exacerbations | No new trends for infections or malignancies. No cases of PML. | [7][12] |
| Ustekinumab | UNIFI LTE | Nasopharyngitis, Worsening of UC, Upper Respiratory Tract Infections | No deaths, major cardiovascular events, or tuberculosis. Four cases of opportunistic infections. | [13][14] |
| Infliximab | Real-Life Study | Infusion-related reactions, Infections | Higher likelihood of adverse events compared to adalimumab (16.6% vs 6.2%). | [16][17] |
Experimental Protocols
This compound Methyl: AJM300/CT3 Phase 3 Study
-
Study Design: A multicentre, randomized, double-blind, placebo-controlled phase 3 study conducted at 82 sites in Japan.[18]
-
Participants: 203 patients with moderately active UC (Mayo Clinic score 6-10, endoscopic subscore ≥2, rectal bleeding subscore ≥1) who had an inadequate response or intolerance to mesalazine.[2][18]
-
Procedure: After a 2-week single-blind placebo run-in period, eligible patients were randomized (1:1) to receive either this compound methyl (960 mg) or a placebo, administered orally three times daily for 8 weeks.[2][8] Patients who did not achieve endoscopic remission by week 8 could continue treatment for up to 24 weeks.[2][18]
-
Primary Endpoint: The proportion of patients achieving a clinical response at week 8, defined as a reduction in Mayo Clinic score of ≥30% and ≥3 points, a reduction in rectal bleeding subscore of ≥1 or a subscore of ≤1, and an endoscopic subscore of ≤1.[18]
References
- 1. What is this compound methyl used for? [synapse.patsnap.com]
- 2. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 3. tandfonline.com [tandfonline.com]
- 4. Results of Phase III Clinical Study of AJM300 (Nonproprietary Name: this compound Methyl) for Treatment of Ulcerative Colitis Conducted in Japan (AJM300/CT3 Study) - Primary Endpoint Achieved - | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 5. What is the mechanism of this compound methyl? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Long-term safety of vedolizumab for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AJM300 (this compound methyl), an oral antagonist of α4-integrin, as induction therapy for patients with moderately active ulcerative colitis: a multicentre, randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-World Effectiveness and Safety of this compound Methyl in Japanese Patients with Moderately Active Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long-term Efficacy of Vedolizumab for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gi.org [gi.org]
- 14. Efficacy and Safety of Ustekinumab for Ulcerative Colitis Through 4 Years: Final Results of the UNIFI Long-Term Maintenance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term outcome of infliximab treatment in chronic active ulcerative colitis: a Swedish multicentre study of 250 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term real-life efficacy and safety of infliximab and adalimumab in the treatment of inflammatory bowel diseases outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. keio.elsevierpure.com [keio.elsevierpure.com]
Safety Operating Guide
Navigating the Disposal of Carotegrast: A Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
The foundation of safe disposal lies in a thorough understanding of the compound's properties and the applicable regulations. The first step for any laboratory professional is to consult their institution's Environmental Health and Safety (EHS) department.[1] EHS professionals are equipped to provide specific guidance based on local, state, and federal regulations.
Waste minimization should be a guiding principle in any research setting. This can be achieved by ordering only the necessary quantities of chemicals, maintaining a current chemical inventory, and exploring options for sharing surplus materials with other labs.[2][3]
Step-by-Step Disposal Procedures for Carotegrast
In the absence of specific directives for this compound, the following general procedures for laboratory chemical waste should be strictly followed:
-
Hazard Assessment: Before beginning any disposal process, it is crucial to assess the hazards associated with this compound. While a comprehensive Safety Data Sheet (SDS) with disposal information may not be available, researchers should review all available chemical data for information on reactivity, toxicity, and other potential hazards.
-
Segregation of Waste: Never mix different chemical wastes unless explicitly instructed to do so by your institution's EHS department.[4] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[5] this compound waste should be collected in a dedicated and clearly labeled container.
-
Container Selection and Labeling: Use a container that is compatible with this compound. The container must be in good condition, with a secure, leak-proof lid.[5][6] The label should be completed as soon as the first drop of waste is added and must include:
-
The words "Hazardous Waste"
-
The full chemical name (this compound)
-
The specific constituents and their approximate concentrations
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
-
-
Accumulation and Storage: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.[5] This area should be under the control of the laboratory personnel. Keep waste containers closed at all times, except when adding waste.[2][4][5]
-
Disposal Request: Once the waste container is full or has reached the institution's time limit for storage in an SAA, a pickup request should be submitted to the EHS department.[2] Do not dispose of this compound or any other laboratory chemical down the drain or in the regular trash unless explicitly permitted by your institution's EHS and local regulations.[2][7]
Key Considerations for Chemical Waste Disposal
For easy reference, the following table summarizes critical factors in the proper disposal of laboratory chemicals.
| Consideration | Best Practice |
| Regulatory Compliance | Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations. |
| Waste Minimization | Order only the necessary quantities of chemicals. Maintain a chemical inventory to avoid over-purchasing. |
| Hazard Identification | Review all available safety and chemical data to understand the potential hazards of the waste. |
| Segregation | Collect different types of chemical waste in separate, dedicated containers to prevent dangerous reactions.[4][5] |
| Container Management | Use compatible, leak-proof containers with secure lids. Ensure containers are properly labeled from the moment waste is first added.[5][6] |
| Storage | Store waste in a designated Satellite Accumulation Area (SAA) and keep containers closed except when adding waste.[5] |
| Disposal Route | Never dispose of chemical waste down the drain or in regular trash unless explicitly authorized.[2][7] Follow the institutional procedures for waste pickup and disposal. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.
By adhering to these established best practices, researchers can ensure the safe and environmentally responsible disposal of this compound and other laboratory chemicals, thereby fostering a culture of safety and compliance within the scientific community.
References
- 1. Safe Chemical Waste Disposal [fishersci.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
